1,3-Dilinolein
Description
1,3-Dilinolein has been reported in Sciadopitys verticillata with data available.
Propriétés
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-MAZCIEHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317257 | |
| Record name | 1,3-Dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15818-46-9 | |
| Record name | 1,3-Dilinolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15818-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dilinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015818469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DILINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07YB21KXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dilinolein: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinolein, a member of the diacylglycerol (DAG) family, is a significant lipid molecule comprised of a glycerol (B35011) backbone with linoleic acid moieties esterified at the sn-1 and sn-3 positions.[1] As with other diacylglycerols, this compound plays a crucial role in cellular signaling, primarily as a second messenger. Its biological functions are intrinsically linked to its physicochemical properties, which dictate its behavior in cellular membranes and its interaction with various enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound, with a focus on detailed experimental protocols for its analysis and characterization.
Chemical Structure and Identification
This compound is systematically named [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate.[1] It is also commonly referred to as 1,3-dilinoleoylglycerol.[1] The presence of two linoleic acid chains, which are polyunsaturated fatty acids, confers a bent conformation to the molecule and influences its physical state and biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1] |
| CAS Number | 15818-46-9[1][2][3] |
| Molecular Formula | C₃₉H₆₈O₅[1][3] |
| Molecular Weight | 616.95 g/mol [4][5] |
| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC[1] |
| InChI | InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-[3] |
| InChIKey | LYPGMYIQHDZFFD-MAZCIEHSSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a signaling molecule within the lipid bilayer of cell membranes. While some experimentally determined values are available, others are predicted based on its structure.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Physical State | Liquid at room temperature[3] | Described as a yellow oil.[4][6] |
| Boiling Point | 677.1 ± 50.0 °C | Predicted value.[4] |
| Melting Point | Not precisely defined | As a mixture of glycerides, it softens gradually rather than having a sharp melting point.[7] |
| Density | 0.946 ± 0.06 g/cm³ | Predicted value.[4] |
| Solubility | Soluble in ethanol (B145695), dimethylformamide (DMF), dichloromethane, and ethyl acetate.[8][9] Slightly soluble in chloroform (B151607) and methanol.[4] Sparingly soluble in aqueous buffers.[9] | For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute.[9] |
| pKa | 12.63 ± 0.20 | Predicted value.[4] |
Biological Significance and Signaling Pathways
Diacylglycerols, including this compound, are critical second messengers in a variety of cellular signaling cascades. The most well-characterized role of DAGs is the activation of Protein Kinase C (PKC).
Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway
The canonical DAG-PKC signaling pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of intracellular calcium, DAG remains within the cell membrane.
DAG acts as a membrane-bound anchor for PKC. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that, in conjunction with calcium (for conventional PKCs) and phosphatidylserine (B164497), leads to the activation of the kinase.[10] Activated PKC then phosphorylates a multitude of downstream target proteins, thereby regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.
Experimental Protocols
Accurate characterization and quantification of this compound are essential for understanding its biological roles. The following section provides detailed methodologies for key experiments.
Protocol 1: Determination of Melting Point for Fats and Oils
This protocol is adapted for lipids like this compound that do not exhibit a sharp melting point.[7]
Materials:
-
Melting point capillary tubes (open at both ends)
-
Calibrated thermometer (0.2°C subdivisions)
-
Beaker with a side-tube for heating
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Ice
Procedure:
-
Melt the this compound sample and filter to remove impurities and moisture.
-
Insert a clean capillary tube into the molten sample to draw a column of approximately 10 mm.
-
Immediately chill the sample in the tube by placing the end against ice until the lipid solidifies.
-
Store the capillary tube in a refrigerator (4-10°C) for at least one hour.
-
Attach the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer in a beaker of water (initially at ~10°C) so that the bottom of the sample is about 30 mm below the water surface.
-
Gently heat the water, raising the temperature at a rate of approximately 2°C/min until it reaches 25°C, then reduce the heating rate to 0.5°C/min.
-
Record the temperature at which the column of solidified this compound begins to rise in the capillary tube. This is considered the melting point.
-
Perform the determination in duplicate; the results should not differ by more than 0.5°C.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.[11][12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Solvent for sample preparation (e.g., chloroform/methanol 2:1, v/v)
Procedure:
-
Sample Preparation: Dissolve the lipid extract or this compound standard in the sample preparation solvent. Filter the solution through a 0.45 µm PTFE syringe filter.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound by comparing the peak area of the sample to a standard curve.
Protocol 3: Mass Spectrometry Analysis of this compound
This protocol outlines a general approach for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ammonium acetate
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure. Dry the lipid extract under a stream of nitrogen.
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS/MS Conditions:
-
LC Separation: Use a suitable reversed-phase or normal-phase column for lipid separation.
-
Ionization: Positive ion mode ESI is typically used. The formation of an ammoniated adduct ([M+NH₄]⁺) is common for triacylglycerols and diacylglycerols.
-
MS/MS Analysis: Select the precursor ion corresponding to the [M+NH₄]⁺ of this compound for collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the fragmentation pattern. The neutral loss of a linoleic acid moiety is a characteristic fragmentation for this compound.
Conclusion
This compound is a key diacylglycerol with important functions in cellular signaling. Its chemical structure and physicochemical properties are fundamental to its biological activity. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of this compound in various research and development settings. A thorough understanding of its properties and signaling pathways is crucial for elucidating its role in health and disease, and for the potential development of novel therapeutic interventions.
References
- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 15818-46-9 [chemicalbook.com]
- 5. This compound | 15818-46-9 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. labsolu.ca [labsolu.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characteristics of 1,3-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dilinolein is a diglyceride of significant interest in various scientific fields, including drug delivery and nutritional science. Its specific chemical structure, with two linoleic acid chains esterified to the first and third positions of a glycerol (B35011) backbone, imparts distinct physicochemical properties that influence its behavior in both in vitro and in vivo systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound is formally known as [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate.[1] Its structure consists of a central glycerol molecule with linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds, attached at the sn-1 and sn-3 positions. The secondary hydroxyl group at the sn-2 position remains free.
Quantitative Data Summary
The following tables summarize the key physicochemical parameters of this compound.
| Identifier | Value | Source(s) |
| CAS Number | 15818-46-9 | [2][3][4][5] |
| Molecular Formula | C39H68O5 | [1][2][3] |
| Molecular Weight | 616.96 g/mol | [3][6] |
| Monoisotopic Mass | 616.50667527 Da | [1] |
| Physicochemical Property | Value | Source(s) |
| Physical Form | Liquid / Yellow Oil | [5][6] |
| Boiling Point (Predicted) | 677.1 ± 50.0 °C | [5] |
| Density (Predicted) | 0.946 ± 0.06 g/cm³ | [5] |
| Topological Polar Surface Area | 72.8 Ų | [1] |
| Solubility | Soluble in ethanol, chloroform, and methanol. | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | Light and temperature sensitive. | [5] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)
-
¹H NMR: Expected signals would include triplets for the terminal methyl groups (around 0.9 ppm), a broad multiplet for the aliphatic methylene (B1212753) protons (around 1.3 ppm), multiplets for the methylene groups adjacent to the double bonds (around 2.0-2.1 ppm), triplets for the methylene protons alpha to the carbonyl groups (around 2.3 ppm), multiplets for the olefinic protons (around 5.3-5.4 ppm), and signals corresponding to the glycerol backbone protons.[7]
-
¹³C NMR: Key signals would be observed for the carbonyl carbons of the ester groups (around 173-174 ppm), the olefinic carbons (around 128-130 ppm), the oxygenated carbons of the glycerol backbone, and the various aliphatic carbons of the linoleic acid chains.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy (Anticipated)
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:
-
O-H stretching of the free hydroxyl group on the glycerol backbone (broad band around 3400-3500 cm⁻¹).
-
C-H stretching of the aliphatic chains (around 2850-2960 cm⁻¹).
-
C=O stretching of the ester carbonyl groups (strong band around 1740 cm⁻¹).
-
C=C stretching of the olefinic double bonds (around 1650 cm⁻¹).
-
C-O stretching of the ester linkage (around 1160-1250 cm⁻¹).
Mass Spectrometry (MS) (Anticipated)
In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound would likely be observed as adducts (e.g., [M+Na]⁺, [M+NH₄]⁺). Tandem mass spectrometry (MS/MS) would reveal fragmentation patterns characterized by the neutral loss of the linoleic acid chains.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and phase transition behavior of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample to 80°C at a rate of 10°C/min to erase any prior thermal history.
-
Hold at 80°C for 5 minutes.
-
Cool the sample to -60°C at a rate of 10°C/min to induce crystallization.
-
Hold at -60°C for 5 minutes.
-
Heat the sample from -60°C to 80°C at a rate of 5°C/min. Record the heat flow versus temperature.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. Other thermal events, such as crystallization exotherms, can also be analyzed.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology (Qualitative):
-
Label a series of test tubes for each solvent to be tested (e.g., water, ethanol, methanol, chloroform, hexane).
-
Add 1 mL of each solvent to the corresponding test tube.
-
Add approximately 10 mg of this compound to each test tube.
-
Vortex each tube for 30 seconds.
-
Allow the tubes to stand for 10 minutes and visually inspect for the presence of undissolved material. The absence of a separate phase indicates solubility.
Methodology (Quantitative - Shake-Flask Method):
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.
-
Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the saturated solutions to pellet the excess undissolved this compound.
-
Carefully withdraw a known volume of the supernatant.
-
Quantify the concentration of this compound in the supernatant using an appropriate analytical technique, such as gas chromatography (GC) after derivatization or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Role in Cellular Signaling
Diacylglycerols (DAGs) are crucial second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC). However, this biological activity is highly stereospecific. The physiologically active isomer is sn-1,2-diacylglycerol, which is produced at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[8]
In contrast, this compound, being a 1,3-diacylglycerol, is not a physiological activator of PKC.[8] Its primary role is as a metabolic intermediate in the synthesis and degradation of triacylglycerols. This functional difference is a critical consideration for researchers in drug development and cell biology.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound.
Diacylglycerol Isomers and Protein Kinase C (PKC) Activation
Caption: Differential roles of diacylglycerol isomers in cellular signaling.
References
- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. This compound | 15818-46-9 [chemicalbook.com]
- 5. This compound CAS#: 15818-46-9 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1,3-Dilinolein for Researchers and Drug Development Professionals
Introduction: 1,3-Dilinolein is a diacylglycerol (DAG), a class of lipids that play a crucial role as second messengers in cellular signaling pathways. Specifically, it is a key activator of Protein Kinase C (PKC), an enzyme family involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides comprehensive information on the chemical properties, synthesis, analysis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Data: CAS Number and Synonyms
The Chemical Abstracts Service (CAS) number for this compound is 15818-46-9 .[1][2][3] This unique identifier is essential for unambiguous identification in chemical databases and literature.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Systematic Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[2] |
| Common Synonyms | 1,3-Dilinoleoyl-rac-glycerol[1] |
| 1,3-Glyceryl dilinoleate[1][4] | |
| Glyceryl 1,3-dilinoleate[2][3] | |
| Linolein, 1,3-di-[1][2] | |
| α,α′-Dilinolein[1] | |
| CAS Index Name | 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1′-(2-hydroxy-1,3-propanediyl) ester[1] |
| Molecular Formula | C39H68O5[1][2] |
| Molecular Weight | 616.96 g/mol [1] |
Quantitative Data
The following tables summarize key quantitative data related to the analysis and synthesis of this compound and related diacylglycerols.
Table 2: Analytical Parameters for Diacylglycerol Analysis by HPLC
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 0.2 µg/mL | RP-HPLC-UV | [5] |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | RP-HPLC-UV | [5] |
| Linearity (Concentration Range) | Over three orders of magnitude | RP-HPLC-UV | [5] |
Table 3: Optimized Conditions for Enzymatic Synthesis of 1,3-Diacylglycerols
| Parameter | Condition | Reference |
| Enzyme | Immobilized sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM) | [6][7] |
| Substrates | Glycerol (B35011) and Linoleic Acid | [7] |
| Substrate Molar Ratio | 1:2 (Glycerol:Linoleic Acid) | [7] |
| Enzyme Loading | 5 wt% of total reactants | [7] |
| Reaction Temperature | 50°C | [7] |
| Reaction Time | 3 hours | [7] |
| System | Solvent-free with vacuum-driven air bubbling | [7] |
| Yield of this compound | ~74.3% (unoptimized) |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a solvent-free enzymatic synthesis of this compound using an immobilized 1,3-specific lipase.
Materials:
-
Glycerol
-
Linoleic Acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Pear-shaped flask
-
Water bath with temperature control
-
Vacuum pump
-
Magnetic stirrer
Procedure:
-
Combine 10 mmol of glycerol and 20 mmol of linoleic acid in a 50 mL pear-shaped flask.[7]
-
Add the immobilized lipase at 5% (w/w) of the total reactants.[7]
-
Place the flask in a water bath set to 50°C with continuous stirring.[7]
-
Apply a vacuum (e.g., 4 mm Hg) throughout the reaction to remove the water produced during esterification, driving the reaction towards product formation.[7]
-
Allow the reaction to proceed for 3 hours.[7]
-
After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The crude product containing this compound can be purified using column chromatography.
Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method to measure the activation of PKC by this compound using a fluorescence polarization-based assay.
Materials:
-
Purified Protein Kinase C isoform
-
This compound
-
Phosphatidylserine (PS)
-
Fluorescently labeled PKC peptide substrate
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1 mM CaCl2)
-
Kinase quench buffer (containing EDTA)
-
Anti-phosphoserine antibody
-
Multiwell plates suitable for fluorescence polarization
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine this compound and Phosphatidylserine at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipids in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a multiwell plate, add the assay buffer, fluorescently labeled peptide substrate, and the prepared lipid vesicles.
-
Add the purified PKC enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Quenching and Detection:
-
Stop the reaction by adding the kinase quench buffer containing EDTA.
-
Add the anti-phosphoserine antibody to the wells. The antibody will bind to the phosphorylated substrate.
-
-
Measurement:
-
Measure the fluorescence polarization of the samples using a plate reader. An increase in fluorescence polarization indicates phosphorylation of the substrate and thus, PKC activity.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound to determine the dose-response curve and calculate the EC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Diacylglycerol signaling pathway leading to the activation of Protein Kinase C.
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and biological evaluation of this compound.
References
- 1. larodan.com [larodan.com]
- 2. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15818-46-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Discovery of 1,3-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinolein, a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid esterified at the sn-1 and sn-3 positions, is a molecule of significant interest in lipid research. As a key signaling molecule and a component of various natural lipids, understanding its sources, discovery, and biological roles is crucial for advancements in nutrition, cell biology, and drug development. This technical guide provides a comprehensive overview of the natural occurrences of this compound, details on its isolation and characterization, and insights into its relevant signaling pathways.
Natural Sources and Abundance of this compound
This compound is found in a variety of natural sources, primarily in vegetable oils and has also been identified in certain fungi and plants. While often present as a component of triacylglycerols, it also exists as a free diacylglycerol.
Vegetable Oils
Several vegetable oils are known to contain this compound, typically as part of the triacylglycerol 1,3-dilinoleoyl-2-oleoyl glycerol (LOL). The relative abundance of this specific triglyceride has been quantified in various oils, indicating the prevalence of the this compound structure within these natural sources.[1]
| Natural Source | Analyzed Form | Relative Abundance/Content |
| Grape Seed Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Highest content among tested oils[1] |
| Sunflower Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |
| Pumpkin Seed Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |
| Soybean Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |
| Wheat Germ Oil | 1,3-dilinoleoyl-2-oleoyl glycerol (LOL) | Present[1] |
Fungi and Plants
Beyond vegetable oils, this compound has been isolated from other natural sources:
-
Flammulina velutipes (Golden Needle Mushroom): this compound has been successfully isolated from the fruiting bodies of this edible mushroom.[2]
-
Sciadopitys verticillata (Japanese Umbrella Pine): The presence of this compound has been reported in this plant.[3]
Discovery and Isolation
The discovery of this compound is intertwined with the broader history of lipid chemistry and the analysis of glycerides. Its identification in various natural sources has been facilitated by advancements in chromatographic and spectroscopic techniques. One notable isolation was from the fruiting bodies of Flammulina velutipes, where it was identified as one of nine chemical constituents.[2]
Experimental Protocols
The isolation and quantification of this compound from natural sources involve several key experimental procedures. Below are detailed methodologies for extraction, purification, and analysis.
Protocol 1: Extraction and Isolation of this compound from Flammulina velutipes
This protocol is based on the successful isolation of this compound from the fruiting bodies of Flammulina velutipes.[2]
1. Sample Preparation:
-
Obtain fresh or dried fruiting bodies of Flammulina velutipes.
-
If fresh, dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried fruiting bodies into a fine powder.
2. Extraction:
-
Soak the powdered mushroom in 95% ethanol (B145695) at room temperature (25°C) for 24 hours. The solvent-to-sample ratio should be sufficient to ensure complete immersion (e.g., 10:1 v/w).
-
Perform the extraction three times with fresh solvent each time to maximize the yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.
3. Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297). For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing diacylglycerols.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest and further purify them using preparative HPLC.
-
Column: A reversed-phase C18 column is suitable for this separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used.
-
Detection: A UV detector set at a low wavelength (e.g., 205 nm) can be used to monitor the elution of the compounds.[4]
-
Collect the peak corresponding to this compound based on its retention time compared to a standard, if available.
-
4. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Analysis of Diacylglycerols in Vegetable Oils by HPLC
This protocol outlines a general method for the analysis of diacylglycerols, including this compound, in vegetable oils.[4]
1. Sample Preparation:
-
Dilute the vegetable oil sample in a suitable solvent such as a mixture of n-hexane and isopropanol.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile is a common starting point for separating diacylglycerol isomers.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.
-
Detection: A UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD) can be used. For more definitive identification, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
-
Quantification: The limits of detection and quantitation for this compound using this method have been reported to be in the range of 0.2–0.7 µg/mL.[4]
Signaling Pathways Involving this compound
As a diacylglycerol, this compound is a key second messenger in various cellular signaling pathways. The most well-characterized of these is the activation of Protein Kinase C (PKC).
Diacylglycerol-Mediated Activation of Protein Kinase C (PKC)
The canonical pathway for PKC activation by DAG involves the hydrolysis of membrane phospholipids. This process is a fundamental mechanism for signal transduction in response to a wide range of extracellular stimuli.
Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC).
Regulation of Diacylglycerol Signaling by Diacylglycerol Kinase (DGK)
The cellular levels of diacylglycerol are tightly regulated. One of the key enzymes involved in this regulation is Diacylglycerol Kinase (DGK), which phosphorylates DAG to produce phosphatidic acid (PA), another important signaling molecule. This action terminates the DAG signal while initiating a PA-mediated signal.
Caption: Diacylglycerol Kinase (DGK) regulates DAG signaling.
Conclusion
This compound is a naturally occurring diacylglycerol with a widespread presence in the plant kingdom, particularly in vegetable oils, and has also been identified in fungi. Its role as a key signaling molecule, primarily through the activation of Protein Kinase C, underscores its importance in cellular processes. The experimental protocols outlined in this guide provide a foundation for the extraction, isolation, and analysis of this compound, which is essential for further research into its biological functions and potential therapeutic applications. Continued investigation into the precise quantitative distribution of free this compound in various natural sources and the elucidation of its complete signaling network will undoubtedly open new avenues in lipid research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation, purification and identification of nine chemical compounds from Flammulina velutipes fruiting bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role and Metabolism of 1,3-Dilinolein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dilinolein is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with linoleic acid at the sn-1 and sn-3 positions. As a key intermediate in lipid metabolism, its unique structure dictates a metabolic fate distinct from that of triacylglycerols (TAGs) and other DAG isomers. This technical guide provides a comprehensive overview of the current understanding of the biological role and metabolism of this compound. It delves into its digestion, absorption, metabolic pathways, and its influence on cellular signaling and physiological processes. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to serve as a valuable resource for researchers in the fields of lipid biology, nutrition, and drug development.
Introduction
Diacylglycerols (DAGs) are a class of glycerolipids that play central roles in cellular metabolism and signaling. While the sn-1,2-diacylglycerol isomer is well-recognized as a second messenger that activates protein kinase C (PKC), the biological significance of the sn-1,3 isomer is increasingly appreciated. This compound, a 1,3-diacylglycerol containing two molecules of the essential omega-6 fatty acid, linoleic acid, is a component of various edible oils and has garnered interest for its potential health benefits. Understanding the metabolic journey and biological functions of this compound is crucial for evaluating its therapeutic and nutraceutical potential.
Metabolism of this compound
The metabolism of this compound follows a distinct pathway compared to triacylglycerols, which primarily influences its physiological effects.
Digestion and Absorption
Upon oral ingestion, this compound is primarily hydrolyzed in the small intestine by pancreatic lipase (B570770). Pancreatic lipase is sn-1,3 specific, meaning it preferentially cleaves the ester bonds at the outer positions of the glycerol backbone.[1] This enzymatic action on this compound yields two molecules of free linoleic acid and one molecule of 2-linoleoyl-monoacylglycerol.
These products of digestion, along with bile salts and phospholipids, form mixed micelles which facilitate their absorption across the intestinal epithelium.
Lymphatic Transport
Following absorption into the enterocytes, the long-chain fatty acids and 2-monoacylglycerols are re-esterified to form triacylglycerols. These newly synthesized TAGs are then incorporated into chylomicrons, which are large lipoprotein particles. The chylomicrons are too large to enter the blood capillaries directly and are instead secreted into the lymphatic system.[2][3][4] They travel through the lymphatic vessels and eventually enter the bloodstream via the thoracic duct.[4] This lymphatic transport is the primary route for the systemic distribution of dietary long-chain fatty acids.
Cellular Metabolism and Fate
Once in the circulation, the triacylglycerols within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the surface of endothelial cells in various tissues, including adipose tissue, muscle, and heart. This releases fatty acids and glycerol, which can be taken up by the cells for energy production via β-oxidation or for storage as triacylglycerols.
Diets enriched in 1,3-diacylglycerol oil have been shown to increase the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor alpha (PPARα) and uncoupling proteins 2 and 3 in skeletal muscle.[5] This suggests that the metabolic products of this compound may promote energy expenditure over fat storage.
Biological Roles and Physiological Effects
The unique metabolism of 1,3-diacylglycerol, including this compound, is associated with several potential health benefits.
Effects on Body Weight and Adiposity
Studies in animal models have demonstrated that diets containing 1,3-diacylglycerol oil can lead to reduced body weight gain and less body fat accumulation compared to diets with an equivalent amount of triacylglycerol oil.[5] This is thought to be due to increased fatty acid oxidation and energy expenditure.
Impact on Lipid Metabolism and Insulin (B600854) Sensitivity
Consumption of 1,3-diacylglycerol oil has been shown to lower postprandial plasma triacylglycerol levels.[1][6][7] Furthermore, in animal models of diet-induced obesity and insulin resistance, dietary 1,3-diacylglycerol prevented the development of impaired glucose tolerance.[5] This suggests a beneficial role in managing metabolic syndrome. The proposed mechanism involves the suppression of gluconeogenesis in the liver and the stimulation of fat oxidation in skeletal muscle.[5]
Signaling Pathways
The metabolic products of this compound, particularly 2-linoleoyl-monoacylglycerol and linoleic acid, can act as signaling molecules.
Monoacylglycerol Signaling
2-Monoacylglycerols (2-MAGs) are recognized as important signaling molecules.[8] For instance, 2-oleoyl glycerol (a 2-MAG similar to 2-linoleoyl-monoacylglycerol) has been identified as an agonist for G protein-coupled receptor 119 (GPR119).[9] Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.
Additionally, 2-arachidonoylglycerol (B1664049) (2-AG), another well-studied 2-MAG, is a key endocannabinoid that modulates neurotransmission and various physiological processes.[10] While the direct interaction of 2-linoleoyl-monoacylglycerol with the endocannabinoid system is less characterized, its structural similarity to other signaling 2-MAGs suggests potential involvement in related pathways.
Fatty Acid Signaling
Linoleic acid, released from the hydrolysis of this compound, can also act as a signaling molecule. It is a precursor for the synthesis of various bioactive lipid mediators, including eicosanoids, which are involved in inflammation and other physiological processes. Linoleic acid and its metabolites can also activate nuclear receptors like PPARs, which regulate the expression of genes involved in lipid and glucose metabolism.[11]
Data Presentation
Table 1: Postprandial Triglyceride Response to Diacylglycerol Oil
| Study Population | Intervention | Outcome | Reference |
| Insulin-resistant men and women | 30g of 1,3-diacylglycerol (DG) oil vs. long-chain triacylglycerol (LCT) oil | Postprandial triglyceride incremental area under the curve was 22% lower after DG oil compared to LCT oil. | [6] |
| Insulin-resistant, nondiabetic individuals | 5 weeks of a diet enriched with either DG oil or triacylglycerol (TAG) oil | No significant acute or chronic effects of DG oil on postprandial plasma triglycerides were observed in this study population. | [12] |
Experimental Protocols
In Vivo Study of Diacylglycerol Metabolism in a Mouse Model
This protocol is adapted from a study investigating the effects of dietary 1,3-diacylglycerol on obesity and insulin resistance.[5]
Objective: To assess the long-term metabolic effects of a diet enriched with 1,3-diacylglycerol oil compared to a standard triacylglycerol oil diet in a mouse model of diet-induced obesity.
Animals: Brown adipose tissue-deficient mice, which are susceptible to diet-induced obesity and insulin resistance.
Diets:
-
Control Diet (TAG-WTD): Western-type diet containing standard triacylglycerol oil.
-
Experimental Diet (DAG-WTD): Western-type diet containing 1,3-diacylglycerol oil.
Procedure:
-
House mice individually and provide ad libitum access to water and their assigned diet for 15 weeks.
-
Monitor food intake and body weight regularly.
-
At designated time points (e.g., 5, 10, and 15 weeks), perform glucose tolerance tests (GTT) to assess insulin sensitivity.
-
At the end of the study, collect blood samples for the analysis of plasma triglycerides and other metabolic parameters.
-
Harvest tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis (e.g., qPCR for PPARα, lipoprotein lipase, uncoupling proteins) and measurement of tissue triglyceride content.
Data Analysis: Compare body weight gain, body fat accumulation, glucose tolerance, plasma lipid levels, and gene expression between the two diet groups using appropriate statistical methods.
Quantification of Diacylglycerol Isomers in Plasma by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of diacylglycerol isomers from plasma samples, based on established methods.[13][14]
Objective: To accurately quantify the levels of this compound and other diacylglycerol isomers in plasma.
Materials:
-
Plasma samples
-
Internal standard (e.g., a deuterated diacylglycerol)
-
Chloroform, Methanol, Hexane, Ethyl Acetate
-
Aminopropyl-bonded silica (B1680970) Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system with a C18 column
Procedure:
-
Lipid Extraction:
-
To a known volume of plasma, add the internal standard.
-
Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1, v/v) to extract total lipids.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for DAG Isolation:
-
Reconstitute the dried lipid extract in hexane.
-
Condition an aminopropyl SPE cartridge with hexane.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane:ethyl acetate, 9:1, v/v) to elute neutral lipids like triacylglycerols.
-
Elute the diacylglycerol fraction with a more polar solvent mixture (e.g., hexane:ethyl acetate, 8:2, v/v).
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried DAG fraction in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate the different DAG isomers.
-
Utilize tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and other target DAGs based on their specific precursor and product ion transitions.
-
Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Mandatory Visualization
References
- 1. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.7 Lipid Uptake, Absorption & Transport | Nutrition [courses.lumenlearning.com]
- 4. Khan Academy [khanacademy.org]
- 5. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postprandial metabolism with 1,3-diacylglycerol oil versus equivalent intakes of long-chain and medium-chain triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of diacylglycerol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glyceollin-elicited soy protein consumption induces distinct transcriptional effects compared to standard soy protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a 1,3-diacylglycerol oil-enriched diet on postprandial lipemia in people with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Understanding the basic biochemistry of 1,3-Dilinolein
An In-Depth Technical Guide to the Basic Biochemistry of 1,3-Dilinolein
Introduction
This compound, also known as 1,3-dilinoleoylglycerol, is a diacylglycerol (DAG) where linoleic acid molecules are esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone.[1] As a specific structural lipid, it serves as a key intermediate in metabolic pathways and is a component of various natural oils. Its defined structure makes it a valuable molecule for research in lipid metabolism, nutrition, and as a potential component in lipid-based drug delivery systems.[2] This guide provides a comprehensive overview of the core biochemistry of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its role in metabolic and signaling pathways.
Physicochemical Properties
This compound is a 1,3-diglyceride where both acyl groups are linoleoyl groups.[1][3] It is functionally related to linoleic acid.[1] At room temperature, it exists in a liquid form.[4] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₆₈O₅ | [1][4][5] |
| Molecular Weight | 617.0 g/mol (PubChem); 616.96 g/mol (Larodan, CymitQuimica) | [1][4][5] |
| IUPAC Name | [2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |
| CAS Number | 15818-46-9 | [1][5][6][7] |
| Synonyms | 1,3-Glyceryl dilinoleate, Linolein, 1,3-di-, α,α′-Dilinolein, 1,3-Dilinoleoyl-rac-glycerol | [1][5][7] |
| Purity (Commercial) | >99% or ≥95% | [4][5][7] |
| Physical Form | Liquid | [4] |
| InChI Key | LYPGMYIQHDZFFD-MAZCIEHSSA-N | [1][4][5] |
| SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | [1] |
Synthesis and Analytical Methodologies
The precise structure of this compound makes its synthesis and analysis critical for research applications. Enzymatic methods are often preferred for synthesis due to their high specificity.
Enzymatic Synthesis Workflow
A common strategy for synthesizing structured glycerolipids like this compound involves enzymatic acidolysis. This process uses a 1,3-specific lipase (B570770) to exchange fatty acids at the sn-1 and sn-3 positions of a starting triglyceride.[2]
Caption: Workflow for the enzymatic synthesis of this compound via acidolysis.
Experimental Protocol: Enzymatic Acidolysis
This protocol is adapted from a method for synthesizing similar structured triglycerides.[2]
-
Reaction Setup: In a round-bottom flask, combine a starting triacylglycerol (e.g., triolein) and linoleic acid. The molar ratio of triolein to linoleic acid can range from 1:2 to 1:12. The reaction can be performed in a solvent-free system or with a solvent like n-hexane.[2]
-
Enzyme Addition: Add a 1,3-specific immobilized lipase to the mixture.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 40°C) with constant stirring for a specified duration (e.g., 8 hours).[8]
-
Enzyme Removal: After the reaction, remove the immobilized lipase by filtration.
-
Purification: The resulting mixture, containing this compound, unreacted substrates, and byproducts, is then purified. This is typically achieved using column chromatography.
-
Analysis: The purity and identity of the final product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9]
Analytical Methodologies
The accurate separation and quantification of this compound from its isomers (like 1,2-Dilinolein) and other lipids is a significant analytical challenge due to their similar physicochemical properties.[9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique employed.[8][9]
| Parameter | RP-HPLC with UV Detection | RP-HPLC with Mass Spectrometry (MS/MS) |
| Stationary Phase | C18 Column | C18 Column |
| Mobile Phase | Isocratic elution with 100% acetonitrile (B52724) | Gradient elution often used |
| Flow Rate | ~1.1 mL/min | Variable |
| Detection | UV at 205 nm | ESI or APCI source; MS/MS for fragmentation |
| Key Identifier | Retention Time | Parent ion mass and specific fragment ions (loss of linoleic acid) |
| LOD/LOQ | 0.2–0.7 µg/mL | Generally provides higher sensitivity |
| Reference(s) | [8] | [9] |
Experimental Protocol: RP-HPLC-UV Analysis
This protocol is based on a validated method for separating diacylglycerol isomers.[8]
-
Sample Preparation: Dissolve the lipid sample in an appropriate solvent (e.g., the mobile phase).
-
Chromatographic System: Use an HPLC system equipped with a C18 column and a UV detector.
-
Elution: Perform isocratic elution using 100% acetonitrile as the mobile phase at a flow rate of approximately 1.1 mL/min.[8]
-
Detection: Monitor the eluent at 205 nm.
-
Quantification: Identify and quantify this compound based on the retention time and peak area relative to a pure analytical standard. Linearity is typically observed over several orders of magnitude.[8]
Caption: General workflow for the analytical determination of this compound.
Metabolism and Role in Signaling Pathways
The direct signaling roles of this compound are not as extensively characterized as its constituent fatty acid, linoleic acid. Upon digestion and absorption, this compound is hydrolyzed to release free linoleic acid and glycerol, which then enter various metabolic and signaling cascades.
Linoleic Acid Metabolism
Linoleic acid is an essential omega-6 fatty acid. Its metabolism is crucial for cellular function, and dysregulation is linked to metabolic syndrome.[10] A key initial step involves its release from phospholipids (B1166683) like lecithin (B1663433) by phospholipase A2 enzymes.[10]
Caption: Key enzymatic steps in the linoleic acid metabolism pathway.
A study on metabolic syndrome found that several genes in the linoleic acid metabolism pathway, including those for phospholipases (PLA2G1B, PLA2G2D) and cytochrome P450 enzymes (CYP2C8, CYP2J2), were significantly downregulated in affected individuals.[10] This highlights the pathway's importance in maintaining metabolic health.
Modulation of Lipid-Sensing Signaling Pathways
Free fatty acids, including linoleic acid derived from this compound, are known to modulate key signaling pathways that regulate systemic lipid homeostasis.
AMP-Activated Protein Kinase (AMPK) Signaling: AMPK acts as a cellular energy sensor. Its activation, which can be influenced by fatty acids, leads to the inhibition of anabolic pathways (like fatty acid and cholesterol synthesis) and the promotion of catabolic pathways (like fatty acid oxidation).[11]
-
Inhibition of Cholesterol Synthesis: Activated AMPK phosphorylates and inactivates HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[11]
-
Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of fatty acids.[11]
-
Promotion of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for oxidation.[11]
Caption: Downstream effects of AMPK activation on lipid metabolism pathways.
Conclusion
This compound is a structurally defined diacylglycerol with significant relevance in biochemical and pharmaceutical research. Its synthesis can be precisely controlled through enzymatic methods, and its analysis, though challenging, can be robustly performed using chromatographic techniques. While its direct biological activities are still under investigation, its metabolic products, particularly linoleic acid, play critical roles in modulating fundamental signaling pathways like AMPK that govern systemic lipid metabolism. A deeper understanding of the biochemistry of this compound and its metabolic fate is crucial for developing novel therapeutic strategies for metabolic disorders and for advancing lipid-based drug delivery technologies.
References
- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 15818-46-9 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. larodan.com [larodan.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress of signaling pathways of the natural substances intervene dyslipidemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads: An In-depth Technical Guide to 1,3-Dilinolein's Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 1,3-dilinolein, a specific diacylglycerol, in the intricate pathways of lipid metabolism. By examining its digestion, absorption, and subsequent metabolic fate, this document elucidates the unique biochemical and physiological properties of this molecule. This guide will delve into quantitative data from comparative studies, detailed experimental methodologies, and visual representations of key metabolic and signaling pathways to offer a thorough understanding of this compound's significance in nutritional science and therapeutic development.
Introduction to this compound
This compound is a diacylglycerol (DAG) molecule consisting of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-3 positions[1]. As a structured lipid, its specific stereochemistry distinguishes it from its isomer, 1,2-dilinolein, and from triacylglycerols (TAGs), the most common form of dietary fat[2]. This structural difference is paramount, as it dictates the molecule's interaction with metabolic enzymes and its subsequent physiological effects[2][3]. Found in various vegetable oils, this compound is also a key component of diacylglycerol-rich oils, which have garnered attention for their potential health benefits[4].
Digestion and Absorption of this compound
The metabolic journey of this compound begins in the gastrointestinal tract. Unlike triacylglycerols, which require extensive hydrolysis, this compound presents a more direct path to absorption.
Enzymatic Hydrolysis
Dietary fats are primarily digested by pancreatic lipase (B570770) in the small intestine. This enzyme is sn-1,3 specific, meaning it preferentially cleaves fatty acids from the outer positions of the glycerol backbone[5]. In the case of triacylglycerols, this results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG).
For this compound, pancreatic lipase hydrolyzes one of the linoleic acid molecules from either the sn-1 or sn-3 position, yielding one free linoleic acid molecule and a 1(3)-monoacylglycerol. Studies have shown that diacylglycerol oils, rich in 1,3-DAG, may be more readily digested by lingual and gastric lipases in the stomach compared to TAG oils[4].
Intestinal Absorption
The products of digestion—free fatty acids and monoacylglycerols—are taken up by enterocytes, the absorptive cells of the small intestine. Inside the enterocytes, these components are re-esterified back into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.
A key distinction in the metabolic fate of this compound lies in the re-esterification process. The primary product of its digestion, 1-monoacylglycerol, is not as efficiently re-esterified into triacylglycerols compared to the 2-monoacylglycerol produced from triacylglycerol digestion. This can lead to a greater proportion of the absorbed linoleic acid from this compound entering the portal vein directly, bound to albumin, for transport to the liver.
Quantitative Metabolic Comparisons
The structural differences between this compound, its 1,2-isomer, and triacylglycerols lead to quantifiable differences in their metabolic processing and physiological effects.
| Parameter | 1,3-Diacylglycerol (1,3-DAG) Oil | Triacylglycerol (TAG) Oil | Reference |
| Gastric Digestion Products | Higher levels of 1,3-DAG, 1(3)-MAG, and FFA | Primarily TAG and 1(3),2-DAG | [4] |
| Small Intestine Acylglycerol Levels | Considerably lower than in the stomach | Considerably lower than in the stomach | [4] |
| Postprandial Plasma Triglyceride Levels | Lower | Higher | [6] |
| Body Weight Gain (on high-fat diet) | Lower | Higher | [6] |
| Body Fat Accumulation (on high-fat diet) | Lower | Higher | [6] |
| Glucose Tolerance (on high-fat diet) | Maintained | Impaired | [6] |
Role in Metabolic Signaling Pathways
The metabolic products of this compound, primarily free linoleic acid, can act as signaling molecules, influencing the activity of key transcription factors that regulate lipid and glucose metabolism.
Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and carbohydrate metabolism. Fatty acids, including linoleic acid, are natural ligands for PPARs.
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid oxidation. Studies have suggested that consumption of a diet enriched with 1,3-diacylglycerol oil is associated with increased expression of PPARα and its target genes, such as lipoprotein lipase and uncoupling proteins 2 and 3, in skeletal muscle[6]. This suggests a potential mechanism by which this compound may promote fat burning.
-
PPARγ: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity.
The activation of PPARα by the metabolic products of this compound can lead to a systemic increase in fatty acid oxidation, potentially contributing to the observed reductions in body weight and fat accumulation.
Sterol Regulatory Element-Binding Proteins (SREBPs)
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the synthesis of cholesterol and fatty acids. Their activity is tightly regulated by cellular sterol levels. While direct activation of SREBPs by this compound has not been extensively studied, the influx of its metabolic products, particularly linoleic acid, can influence the overall lipid homeostasis that SREBPs regulate. For instance, an increase in cellular fatty acid levels can indirectly modulate SREBP activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Digestion of this compound
Objective: To simulate the gastrointestinal digestion of this compound and analyze the resulting products.
Materials:
-
This compound
-
Simulated Saliva Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts
-
pH meter
-
Incubator shaker (37°C)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Oral Phase: Mix a known amount of this compound with SSF and incubate at 37°C for 5 minutes with gentle agitation.
-
Gastric Phase: Add SGF to the oral phase mixture, adjust the pH to 3.0, and incubate at 37°C for 2 hours with continuous agitation.
-
Intestinal Phase: Add SIF to the gastric chyme, adjust the pH to 7.0, and incubate at 37°C for 2 hours with continuous agitation.
-
Lipid Extraction: Stop the reaction and extract the lipids from the digestate using an appropriate solvent system.
-
Analysis: Analyze the composition of the extracted lipids (free fatty acids, monoacylglycerols, diacylglycerols) using GC or HPLC.
Pancreatic Lipase Activity Assay using this compound
Objective: To determine the kinetic parameters of pancreatic lipase activity with this compound as a substrate.
Materials:
-
Porcine pancreatic lipase
-
This compound
-
Sodium borate (B1201080) buffer (0.1 M, pH 9)
-
Voltammetric measurement system with a modified carbon paste electrode
Procedure:
-
Prepare a stock solution of this compound in paraffin oil.
-
Prepare a solution of porcine pancreatic lipase in the sodium borate buffer.
-
In the measuring cell, add the sodium borate buffer.
-
Add the lipase solution to the buffer.
-
Initiate the reaction by adding the this compound solution.
-
Measure the change in current over time using differential pulse voltammetry.
-
Calculate the initial reaction rates at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). A study using this method reported a Km value of 0.29 mM for porcine pancreas lipase with this compound[5].
Gene Expression Analysis in Response to Linoleic Acid
Objective: To quantify the change in expression of PPARα target genes in response to linoleic acid treatment in cultured cells (e.g., HepG2 hepatocytes or C2C12 myotubes).
Materials:
-
Cultured cells
-
Linoleic acid
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., PPARα, CPT1, ACOX1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Culture the cells to a desired confluency and then treat them with different concentrations of linoleic acid for a specified time.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes in this compound metabolism and analysis.
References
- 1. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolites of dietary triacylglycerol and diacylglycerol during the digestion process in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Technical Guide to Investigating the Bioactivity of 1,3-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a framework for the preliminary investigation of the bioactivity of 1,3-Dilinolein. Direct quantitative data on the specific effects of purified this compound is limited in current scientific literature. The data presented in the tables are hypothetical examples to illustrate data presentation for the proposed experimental protocols. The signaling pathways depicted are hypothesized based on the known functions of diacylglycerols and linoleic acid.
Introduction
This compound is a diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with linoleic acid, an omega-6 polyunsaturated fatty acid, esterified at the sn-1 and sn-3 positions. Diacylglycerols are critical lipid second messengers involved in a multitude of cellular processes, and the biological activities of their constituent fatty acids are well-documented. This guide outlines a series of preliminary in vitro investigations to elucidate the potential bioactivities of this compound, focusing on its cytotoxic, anti-inflammatory, and metabolic effects. The provided experimental protocols and data presentation formats are intended to serve as a foundational methodology for researchers initiating studies on this compound.
I. Assessment of Cytotoxic Activity
A primary step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability.
Data Presentation: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 75.2 |
| A549 | Lung Cancer | 48 | 112.5 |
| HepG2 | Liver Cancer | 48 | 89.1 |
| HT-29 | Colon Cancer | 48 | 134.8 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
Workflow for determining the cytotoxicity of this compound using the MTT assay.
II. Investigation of Anti-Inflammatory Properties
Chronic inflammation is implicated in numerous diseases. The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Hypothetical Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 0 | < 10 | < 5 |
| LPS (1 µg/mL) | - | 100 | 2500 | 1800 |
| LPS + this compound | 10 | 85.3 | 2150 | 1620 |
| LPS + this compound | 50 | 62.1 | 1550 | 1170 |
| LPS + this compound | 100 | 45.8 | 980 | 730 |
Experimental Protocols
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent.
-
Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound and/or LPS as described above.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.
Hypothesized Anti-Inflammatory Signaling Pathway
Diacylglycerols are known to activate Protein Kinase C (PKC), which can have complex and isoform-specific roles in inflammation. Some studies suggest that certain DAGs or their metabolites may ultimately lead to the inhibition of pro-inflammatory signaling pathways like NF-κB.
Hypothesized signaling pathway for the anti-inflammatory effects of this compound.
III. Elucidation of Metabolic Effects
Dietary 1,3-diacylglycerols have been shown to influence lipid metabolism and insulin (B600854) sensitivity. Investigating the effect of this compound on the expression of key metabolic genes in adipocytes can provide insights into its potential metabolic bioactivity.
Data Presentation: Hypothetical Gene Expression Changes in 3T3-L1 Adipocytes Treated with this compound
| Gene | Function | Hypothetical Fold Change (vs. Control) |
| PPARα | Fatty acid oxidation | 2.5 |
| LPL | Lipoprotein lipase | 1.8 |
| UCP2 | Uncoupling protein 2 | 2.1 |
| UCP3 | Uncoupling protein 3 | 1.5 |
| PEPCK | Gluconeogenesis | 0.6 |
Experimental Protocol: Gene Expression Analysis by RT-qPCR
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail.
-
Treatment: Treat the mature adipocytes with this compound at a non-cytotoxic concentration for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (PPARα, LPL, UCP2, UCP3, PEPCK) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Hypothesized Metabolic Signaling Pathway
1,3-Diacylglycerols may influence gene expression by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.
Hypothesized metabolic signaling pathway of this compound in adipocytes.
Conclusion
This technical guide provides a comprehensive, albeit preliminary, framework for investigating the bioactivity of this compound. The proposed experimental protocols for assessing cytotoxicity, anti-inflammatory, and metabolic effects, along with the structured data presentation formats and hypothesized signaling pathways, offer a solid starting point for researchers. The lack of specific quantitative data for this compound highlights a research gap and underscores the importance of the systematic investigation outlined herein. The findings from these proposed studies will be crucial in determining the potential of this compound as a therapeutic agent or a bioactive food component.
Methodological & Application
Enzymatic Synthesis of 1,3-Dilinolein: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enzymatic synthesis of 1,3-dilinolein, a specific diacylglycerol of interest for various applications in research and development. The protocol focuses on a solvent-free synthesis method using an immobilized 1,3-specific lipase (B570770), offering an environmentally friendly and highly selective alternative to chemical synthesis. Detailed methodologies for the synthesis, purification, and characterization of this compound are presented, along with a summary of quantitative data from relevant studies.
Introduction
This compound is a diacylglycerol (DAG) molecule where linoleic acid, an essential omega-6 fatty acid, is esterified to the sn-1 and sn-3 positions of the glycerol (B35011) backbone. This specific isomeric structure is of significant interest in the pharmaceutical, food, and cosmetic industries due to its unique physicochemical properties and potential physiological effects. Enzymatic synthesis, employing 1,3-regiospecific lipases, provides a superior method for producing high-purity this compound, minimizing the formation of byproducts and avoiding the harsh reaction conditions associated with chemical methods.
The primary enzymatic route for this compound synthesis is the direct esterification of glycerol with linoleic acid. This reaction is catalyzed by immobilized lipases, such as Rhizomucor miehei lipase (Lipozyme® RM IM), which exhibit high selectivity for the primary hydroxyl groups of glycerol. The use of a solvent-free system simplifies downstream processing and reduces the environmental impact of the synthesis.
Data Presentation
The following table summarizes quantitative data from studies on the enzymatic synthesis of 1,3-diacylglycerols, including this compound, providing a comparative overview of different reaction conditions and achievable yields.
| Enzyme | Synthesis Route | Substrates | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Enzyme Loading (wt%) | Reaction Time (h) | Yield of 1,3-DAG (%) | Purity (%) | Reference |
| Lipozyme® RM IM | Direct Esterification | Linoleic Acid, Glycerol | 2:1 | 65 | 6 | 2 | 74.3 | Not Specified | [1] |
| Lipozyme® RM IM | Direct Esterification | Lauric Acid, Glycerol | 2:1 | 50 | 5 | 3 | 80.3 | 99.1 | [2] |
| Novozym® 435 | Direct Esterification | Conjugated Linoleic Acid, Glycerol | Optimized via RSM | Optimized via RSM | Optimized via RSM | Optimized via RSM | up to 93 | Not Specified | [3] |
| Immobilized MAS1-H108W lipase | Glycerolysis | Olive Oil, Glycerol | 1:2 | 60 | 1 | 4 | 49.3 | Not Specified | [4] |
Note: Data for this compound is presented where available. Data for other 1,3-diacylglycerols are included for comparative purposes, highlighting the general effectiveness of the enzymatic approach.
Experimental Protocols
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound
This protocol details the direct esterification of linoleic acid and glycerol using immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) in a solvent-free system.
Materials:
-
Linoleic acid (purity >98%)
-
Glycerol (purity >99%)
-
Immobilized Rhizomucor miehei lipase (Lipozyme® RM IM)
-
Hexane (B92381) (analytical grade)
-
Acetone (B3395972) (analytical grade)
-
Silica (B1680970) gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine linoleic acid and glycerol in a 2:1 molar ratio. For example, for a 10g synthesis, use approximately 9.1 g of linoleic acid (MW: 280.45 g/mol , ~0.032 mol) and 1.5 g of glycerol (MW: 92.09 g/mol , ~0.016 mol).
-
Enzyme Addition: Add Lipozyme® RM IM to the reaction mixture at a concentration of 5-6% (w/w) of the total substrate weight.
-
Reaction Conditions:
-
Heat the mixture to 65°C with continuous stirring.
-
Apply a vacuum (e.g., 0.01 MPa) to the system to facilitate the removal of water produced during the esterification reaction, which drives the equilibrium towards product formation.
-
Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be separated from the product by filtration or centrifugation. The enzyme can be washed with hexane and reused for subsequent batches.
-
Purification of this compound:
-
Dissolve the crude product in a minimal amount of hexane.
-
Prepare a silica gel column packed in hexane.
-
Load the hexane solution onto the column.
-
Elute the column with a gradient of hexane and acetone. Start with 100% hexane to elute unreacted linoleic acid and any triacylglycerols. Gradually increase the polarity with acetone to elute monoacylglycerols and finally the desired this compound.
-
Collect the fractions and monitor their composition by TLC.
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a liquid.
-
Protocol 2: Characterization of this compound
1. High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Detection: UV detector at 205 nm.
-
Expected Elution: this compound will have a specific retention time that can be compared to a standard. This method can also separate 1,3-DAGs from 1,2(2,3)-DAGs and other glycerides.[5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals include those for the terminal methyl protons, methylene (B1212753) protons, protons adjacent to double bonds, and protons on the glycerol backbone.
-
¹³C NMR: Confirms the presence of ester carbonyl carbons, olefinic carbons, and carbons of the glycerol backbone. DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ groups.[6]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analysis: Can be used to identify key functional groups.
-
Expected Peaks: Characteristic absorption bands for the C=O stretching of the ester group (around 1740 cm⁻¹), C-O stretching, and the C=C stretching of the unsaturated fatty acid chains.[7]
Mandatory Visualization
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells | MDPI [mdpi.com]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of 1,3-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinolein is a structured diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid, an essential omega-6 fatty acid, esterified at the sn-1 and sn-3 positions. This specific molecular structure confers unique physical, chemical, and nutritional properties, making it a molecule of significant interest in the pharmaceutical, food, and cosmetic industries. Applications range from its use as a functional food ingredient with potential benefits in managing body weight to its role as a key intermediate in the synthesis of more complex structured lipids and as an excipient in drug delivery systems.
Enzymatic synthesis of this compound using lipases offers a highly regioselective and environmentally benign alternative to traditional chemical methods, which often involve harsh reaction conditions and can lead to a mixture of isomers. Lipases, particularly those with sn-1,3 specificity, can catalyze the direct esterification of glycerol with linoleic acid or the acidolysis of a triglyceride with linoleic acid to produce this compound with high purity and yield.
This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound, including quantitative data from analogous syntheses, step-by-step experimental procedures, and visualizations of the reaction mechanism and experimental workflow.
Data Presentation: A Comparative Overview of Reaction Conditions
While specific quantitative data for the synthesis of this compound is dispersed in the literature, extensive research on the enzymatic production of analogous 1,3-diacylglycerols, such as 1,3-diolein (B152344) and 1,3-diconjugated linoleoyl glycerol, provides a strong basis for establishing effective reaction parameters. The following tables summarize key data from these studies, offering a comparative overview of different lipases, reaction systems, and their outcomes.
Table 1: Lipase-Catalyzed Synthesis of 1,3-Diacylglycerols via Esterification of Glycerol and Fatty Acids
| Lipase (B570770) | Fatty Acid | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | System | 1,3-DAG Yield (%) | Reference |
| Lipozyme RM IM | Lauric Acid | 2:1 | 50 | 3 | Solvent-free, vacuum | 80.3 | [1] |
| Novozym 435 | Oleic Acid | 2.5:1 | 60 | 7 | t-butanol | ~40 | [2] |
| Lipozyme® 435 | Conjugated Linoleic Acid | Optimized via RSM | Optimized via RSM | Optimized via RSM | Solvent-free, N2 bubbling, vacuum | Up to 93 | [3][4] |
| Lipozyme® 435 | FFAs from Echium plantagineum seed oil | 3:1 | 60 | 4 | Solvent-free | 68.0 | [4] |
| Lipozyme TL IM | Oleic Acid | 1.5:1 (with monoolein) | 45 | - | Chloroform | >92 (selectivity) | [5][6] |
DAG: Diacylglycerol, FFAs: Free Fatty Acids, RSM: Response Surface Methodology
Table 2: Lipase-Catalyzed Synthesis of Structured Triglycerides via Acidolysis
| Lipase | Starting Triglyceride | Fatty Acid | Molar Ratio (Fatty Acid:Triglyceride) | Temperature (°C) | Reaction Time (h) | System | Product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lipozyme RM IM / Novozym 435 | Triolein | Linoleic Acid | 2:1 to 12:1 | 60-75 | 4-24 | Solvent-free or n-Hexane | Not specified |[7] | | Burkholderia cepacia lipase | 1,3-Dicaprylin | Oleic Acid | 2:1 | 60 | - | n-Hexane | 87 (1,3-dicapryloyl-2-oleyl-glycerol) |[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of this compound.
Protocol 1: Direct Esterification of Glycerol and Linoleic Acid in a Solvent-Free System
This protocol describes the synthesis of this compound by the direct esterification of glycerol with linoleic acid, a commonly employed and environmentally friendly method.
Materials:
-
Glycerol (≥99% purity)
-
Linoleic Acid (≥99% purity)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Molecular sieves (4 Å, activated)
-
Hexane (B92381) (analytical grade)
-
Acetone (analytical grade)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask or jacketed glass reactor
-
Magnetic stirrer with heating mantle or temperature-controlled water bath
-
Vacuum pump and vacuum gauge
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine linoleic acid and glycerol in a molar ratio of 2:1. For example, for a 10 mmol scale reaction, use 20 mmol of linoleic acid and 10 mmol of glycerol.
-
Enzyme and Desiccant Addition: Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the total reactants.[1] Add activated molecular sieves (10-20% w/w of total reactants) to the mixture to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (e.g., 50-60°C for Lipozyme RM IM) with continuous stirring.[1] If available, apply a vacuum (e.g., 4 mm Hg) to facilitate water removal.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: Once the reaction has reached the desired conversion (typically within 3-24 hours), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and stored for potential reuse.[7]
-
Purification:
-
Solvent Extraction: Dissolve the crude reaction mixture in hexane. Wash the hexane solution with a polar solvent like methanol (B129727) or a methanol/water mixture to remove unreacted glycerol. Separate the hexane layer.[4]
-
Solvent Removal: Remove the hexane using a rotary evaporator to obtain the crude lipid product.
-
Column Chromatography: Purify the crude product by silica gel column chromatography.
-
Prepare a silica gel column packed in hexane.
-
Load the crude product dissolved in a minimal amount of hexane onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (B1210297) or acetone.[9]
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound and remove the solvent under vacuum.
-
-
Protocol 2: Acidolysis of a High-Linoleic Oil
This protocol describes the synthesis of this compound via the acidolysis of a triglyceride rich in linoleic acid at the sn-1 and sn-3 positions, such as safflower oil, with an excess of linoleic acid to drive the equilibrium.
Materials:
-
High-linoleic triglyceride source (e.g., high-linoleic safflower oil)
-
Linoleic Acid (≥99% purity)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Hexane (analytical grade)
-
Acetone (analytical grade)
Equipment:
-
Round-bottom flask or jacketed glass reactor
-
Magnetic stirrer with heating mantle or temperature-controlled water bath
-
Filtration apparatus
-
Molecular distillation apparatus (optional, for large scale)
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the high-linoleic oil and linoleic acid. The molar ratio of linoleic acid to the triglyceride can range from 2:1 to 12:1.[7]
-
Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total substrates.[7]
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature, for example, 60-75°C, with continuous stirring for 4-24 hours.[7]
-
Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.[7]
-
Purification:
-
Removal of Excess Fatty Acids: For larger scale preparations, remove the excess linoleic acid by short-path molecular distillation.[7] For smaller scales, this can be achieved by solvent extraction with an alkaline solution followed by washing.
-
Acetone Fractionation: Dissolve the remaining mixture in warm acetone. Cool the solution to induce the crystallization of the this compound, which typically has a higher melting point than the starting triglyceride and other byproducts. Separate the crystallized product by filtration.[7]
-
Mandatory Visualization
Enzymatic Reaction Mechanism
The lipase-catalyzed synthesis of this compound via esterification follows a "Ping-Pong Bi-Bi" mechanism. The diagram below illustrates the key steps involved.
Figure 1: Catalytic Mechanism of Lipase in this compound Synthesis
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Figure 2: Experimental Workflow for this compound Synthesis
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chemical Synthesis of 1,3-Dilinolein
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dilinolein is a structured diacylglycerol (DAG) characterized by linoleic acid moieties esterified at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. As a specific DAG isomer, this compound is a valuable tool in nutritional studies, the development of functional foods, and as a potential component in drug delivery systems. Its defined structure allows for the investigation of the metabolic fate and physiological effects of specific fatty acid positioning within a glycerolipid molecule. Enzymatic synthesis is the preferred method for producing this compound due to its high regioselectivity, which yields the desired isomer with high purity under mild reaction conditions, avoiding the formation of unwanted byproducts often associated with chemical synthesis.
This document provides detailed protocols for the enzymatic synthesis of this compound, methods for its purification and characterization, and an overview of its potential applications.
Key Synthesis Strategies
The enzymatic synthesis of this compound can be primarily achieved through two main strategies:
-
Direct Esterification: This method involves the direct reaction of glycerol with linoleic acid, catalyzed by a sn-1,3-specific lipase (B570770). The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diacylglycerol.
-
Glycerolysis: This approach utilizes the reaction of a triacylglycerol (like soybean oil, which is rich in linoleic acid) with glycerol, catalyzed by a lipase. This process yields a mixture of mono-, di-, and triglycerides, from which this compound can be isolated.
Experimental Protocols
Protocol 1: Enzymatic Direct Esterification of Glycerol and Linoleic Acid
This protocol describes the synthesis of this compound via the direct esterification of glycerol with linoleic acid, catalyzed by an immobilized sn-1,3-specific lipase in a solvent-free system.[1]
Materials:
-
Glycerol (≥99% purity)
-
Linoleic acid (≥98% purity)
-
Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica)[1][2]
-
n-Hexane
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Nitrogen gas
Equipment:
-
Round-bottom flask or stirred-tank reactor
-
Heating mantle with temperature controller and magnetic stirrer, or a temperature-controlled water bath with overhead stirring
-
Vacuum pump
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
The reaction is conducted in a solvent-free system.
-
Maintain the reaction mixture at a controlled temperature, typically between 50-70°C, with continuous stirring.[1][3]
-
To remove the water produced during the esterification and shift the equilibrium towards product formation, apply a vacuum or bubble nitrogen gas through the mixture.[2]
-
The reaction time can vary from 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2][4]
-
-
Enzyme Removal:
-
After the reaction is complete, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with n-hexane and potentially reused.[4]
-
-
Purification:
-
Solvent Extraction: Dissolve the crude reaction mixture in n-hexane. To remove unreacted glycerol, wash the hexane (B92381) solution with a polar solvent such as methanol. Separate the hexane layer.[2]
-
Removal of Unreacted Fatty Acids: The excess linoleic acid can be removed by short-path molecular distillation.[4]
-
Chromatographic Separation: Evaporate the n-hexane using a rotary evaporator to obtain the crude lipid extract. Further purify the this compound using silica gel column chromatography. Elute with a gradient of ethyl acetate (B1210297) in n-hexane.[2]
-
Crystallization: The purified this compound can be further refined by crystallization in n-hexane at low temperatures (e.g., -20°C).[5]
-
Protocol 2: Lipase-Catalyzed Glycerolysis of Soybean Oil
This protocol outlines the synthesis of a diacylglycerol-enriched oil containing this compound through the glycerolysis of soybean oil.[6]
Materials:
-
Soybean oil
-
Glycerol (≥99% purity)
-
Immobilized lipase (e.g., from Candida antarctica, Lipozyme TL IM)[6][7]
-
n-Hexane
-
Solvents for purification
Equipment:
-
Stirred-tank reactor or jacketed glass reactor
-
Temperature controller
-
Vacuum system
-
Filtration apparatus
-
Purification system (e.g., molecular distillation unit, chromatography equipment)
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Enzyme Deactivation and Removal:
-
Upon completion, the reaction can be stopped by filtering off the immobilized enzyme.
-
-
Purification:
-
The resulting product will be a mixture of monoacylglycerols (MAGs), diacylglycerols (DAGs), triacylglycerols (TAGs), and unreacted glycerol.
-
Unreacted glycerol can be removed by washing with warm water or by centrifugation.
-
The DAG-enriched oil can be further purified and the this compound concentrated using techniques such as molecular distillation and solvent fractionation.[9]
-
Data Presentation
The following table summarizes quantitative data from various enzymatic synthesis methods for 1,3-diacylglycerols, providing a basis for comparison.
| Parameter | Method 1: Direct Esterification | Method 2: Direct Esterification | Method 3: Glycerolysis | Reference |
| Enzyme | Novozym 435 | Lipozyme RM IM | Candida antarctica lipase B | [2],[1],[6] |
| Substrates | Conjugated Linoleic Acid & Glycerol | Lauric Acid & Glycerol | Soybean Oil & Glycerol | [2],[1],[6] |
| Substrate Mole Ratio | Optimized via RSM | 2:1 (Fatty Acid:Glycerol) | Varied (Glycerol:Oil) | [2],[1],[6] |
| Enzyme Load | Optimized via RSM | 5 wt% | 2-10 wt% of oil | [2],[1],[8] |
| Temperature | Optimized via RSM | 50°C | 65°C | [2],[1],[8] |
| Reaction Time | 4 hours | 3 hours | Up to 48 hours | [2],[1],[8] |
| System | Solvent-free, N2 bubbling under vacuum | Solvent-free, vacuum | Solvent-free | [2],[1],[6] |
| Yield of 1,3-DAG | Up to 93% (1,3-dCLG) | High content reported | DAG production of 45-48% | [2],[1],[6] |
| Purity of 1,3-DAG | High purity after purification | 99.1% (1,3-dilaurin) after purification | Not specified | [2],[1] |
Note: Data for conjugated linoleic acid (CLA) and lauric acid are presented as representative examples of 1,3-DAG synthesis, as specific comprehensive data for this compound synthesis under varying conditions is compiled from related studies.
Mandatory Visualization
Caption: General workflow for the enzymatic synthesis and purification of this compound.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic synthesis of structured lipids enriched with conjugated linoleic acid and butyric acid: strategy consideration and parameter optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Monoglycerides and diglycerides synthesis in a solvent-free system by lipase-catalyzed glycerolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,3-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1,3-dilinolein from a typical reaction mixture, which may contain unreacted starting materials such as linoleic acid and glycerol (B35011), as well as byproducts like monolinolein and trilinolein (B126924). The protocols described below focus on three common and effective purification techniques: silica (B1680970) gel column chromatography, crystallization, and preparative supercritical fluid chromatography (SFC).
Introduction
This compound is a diacylglycerol (DAG) composed of a glycerol backbone with linoleic acid attached at the sn-1 and sn-3 positions. Its purification is a critical step in various research and development applications, including in the fields of nutrition, pharmaceuticals, and material science. The choice of purification method depends on the desired purity, yield, and scale of the operation.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of the described purification methods for this compound.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | >95% | 40-60% | Low to Medium | High resolution, well-established | Labor-intensive, solvent consumption |
| Crystallization | >98% | 60-80% | High | Scalable, cost-effective | Optimization can be time-consuming |
| Preparative SFC | >99% | >90% | Medium | Fast, high purity, automated | Requires specialized equipment |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This method separates compounds based on their polarity. This compound is less polar than monolinolein and more polar than trilinolein and unreacted linoleic acid.
Materials:
-
Crude reaction mixture containing this compound
-
Silica gel (70-230 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp or appropriate staining solution (e.g., iodine vapor)
-
Rotary evaporator
Protocol:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a solvent system of n-hexane:ethyl acetate (e.g., 90:10 v/v).
-
Visualize the spots under a UV lamp or by staining to identify the separation of this compound from impurities. The Rf value of this compound will be intermediate between that of trilinolein (higher Rf) and monolinolein (lower Rf).
-
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance of the bed.
-
Equilibrate the column by running n-hexane through it until the silica bed is stable. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude mixture) to the dissolved sample.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the sample-adsorbed silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane to elute non-polar impurities like trilinolein.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 100% n-hexane to a final concentration of 10-20% ethyl acetate in n-hexane.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector or manually.
-
-
Monitoring and Analysis:
-
Monitor the elution of compounds by spotting every few fractions on a TLC plate and developing it with the same solvent system used for the initial analysis.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC or GC.
-
Expected Results: This method can yield this compound with a purity of >95%. The recovery is typically in the range of 40-60%, depending on the complexity of the initial mixture and the precision of the fractionation.
Purification by Crystallization
This protocol is based on the differential solubility of this compound and impurities in a solvent mixture at different temperatures.
Materials:
-
Crude reaction mixture containing this compound
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Beakers or flasks
-
Stirring plate and stir bar
-
Low-temperature bath or freezer
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Dissolution:
-
Dissolve the crude reaction mixture in a minimal amount of a warm solvent mixture of n-hexane and ethyl acetate. A starting ratio of 95:5 (v/v) n-hexane:ethyl acetate is recommended. The amount of solvent should be just enough to fully dissolve the sample at an elevated temperature (e.g., 40-50°C).
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature while gently stirring.
-
Once at room temperature, transfer the flask to a low-temperature bath or freezer and cool to a temperature between -10°C and -20°C.
-
Allow the solution to stand at this temperature for several hours (e.g., 12-24 hours) to allow for the crystallization of this compound.
-
-
Isolation of Crystals:
-
Quickly filter the cold solution through a pre-chilled Buchner funnel under vacuum to collect the crystals.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
-
Drying:
-
Dry the collected crystals under vacuum to remove any residual solvent.
-
-
Purity Analysis:
-
Analyze the purity of the crystallized this compound using HPLC or GC. If necessary, a second recrystallization step can be performed to further improve purity.
-
Expected Results: Crystallization can produce this compound with a purity of >98%. The yield is generally higher than column chromatography, typically in the range of 60-80%.
Purification by Preparative Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast and efficient separation of lipid isomers.
Materials:
-
Crude reaction mixture containing this compound
-
Preparative SFC system with a fraction collector
-
SFC column suitable for lipid separation (e.g., Diol or C18)
-
Supercritical CO2
-
Co-solvent (e.g., methanol, ethanol, or isopropanol)
-
Sample vials
Protocol:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable organic solvent that is miscible with the SFC mobile phase (e.g., isopropanol).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
If an analytical SFC is available, develop a separation method to resolve this compound from its impurities. Key parameters to optimize include:
-
Column: Diol or C18 stationary phases are commonly used for diacylglycerol separation.
-
Mobile Phase: A gradient of a co-solvent (e.g., methanol) in supercritical CO2.
-
Flow Rate: Typically 2-5 mL/min for analytical scale.
-
Back Pressure: Maintained to keep CO2 in its supercritical state (e.g., 100-150 bar).
-
Temperature: Column oven temperature (e.g., 40°C).
-
-
-
Preparative Scale-Up:
-
Scale up the optimized analytical method to the preparative SFC system. This involves adjusting the flow rate, injection volume, and fraction collection parameters.
-
Inject the prepared sample onto the preparative SFC column.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the this compound peak as it elutes from the column. The fraction collector can be triggered based on time or detector signal (e.g., UV or evaporative light scattering detector - ELSD).
-
-
Solvent Removal and Analysis:
-
Evaporate the co-solvent from the collected fraction to obtain the purified this compound. The CO2 will vaporize upon depressurization.
-
Confirm the purity of the final product by analytical HPLC, GC, or analytical SFC.
-
Expected Results: Preparative SFC is capable of producing this compound with very high purity (>99%) and excellent recovery (>90%).
Visualizations
Experimental Workflow for Silica Gel Column Chromatography
Caption: Workflow for the purification of this compound using silica gel column chromatography.
Experimental Workflow for Crystallization
Caption: Workflow for the purification of this compound by crystallization.
Logical Relationship of Purification Methods
Caption: Logical relationship and typical outcomes of different purification methods for this compound.
Application Note: Quantitative Analysis of 1,3-Dilinolein by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dilinolein. This compound, a specific diacylglycerol (DAG), is a critical component in various lipid-based drug delivery systems and plays a role as a second messenger in cellular signaling pathways. Accurate quantification is essential for product characterization, stability testing, and understanding its physiological functions. This document provides a comprehensive experimental protocol for a Reversed-Phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection, summarizing key quantitative performance metrics. Additionally, it outlines an alternative method using an Evaporative Light Scattering Detector (ELSD) for broader applicability.
Introduction
Diacylglycerols (DAGs) are crucial lipids that function as signaling molecules and intermediates in lipid metabolism. Specifically, the positional isomers of DAGs, such as 1,2- and 1,3-diacylglycerols, can have different biological activities and physicochemical properties. This compound is of particular interest in pharmaceutical formulations and nutritional studies. Therefore, a validated analytical method for its precise quantification is imperative.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of lipid species. Reversed-phase HPLC, in particular, offers excellent resolution of structurally similar lipids based on their hydrophobicity. This application note describes a straightforward isocratic RP-HPLC method with UV detection at 205 nm, which allows for the selective and sensitive quantification of this compound.
Signaling Pathway of Diacylglycerols
Diacylglycerols are key players in intracellular signaling. They are generated at the cell membrane and activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses, including proliferation, differentiation, and apoptosis.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using RP-HPLC with UV detection.
Materials and Reagents
-
This compound standard (>99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.2 µm or 0.45 µm PTFE syringe filters
Instrumentation (Method 1: RP-HPLC-UV)
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Chromatographic Conditions (Method 1: RP-HPLC-UV)
| Parameter | Condition |
| Mobile Phase | 100% Acetonitrile (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (or ambient, controlled for reproducibility) |
| Detection Wavelength | 205 nm |
| Injection Volume | 10-20 µL |
| Expected Elution Order | This compound will elute before 1,2-Dilinolein |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in isopropanol or the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as isopropanol or a mixture of chloroform and methanol (2:1, v/v).[2] Ensure the final concentration is within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.2 µm or 0.45 µm PTFE syringe filter before injection into the HPLC system to remove any particulate matter.[2][3]
Alternative Method (Method 2: HPLC-ELSD)
For samples where UV detection at 205 nm is not feasible due to matrix interference or the absence of a chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[4][5][6]
-
Instrumentation: HPLC system as above, with an ELSD detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and a mixture of isopropanol and hexane (B92381) can be employed for better separation of complex lipid mixtures.[2]
-
ELSD Settings:
-
Drift Tube Temperature: 40 °C
-
Nebulizing Gas Pressure: 3.5 bar (or as recommended by the manufacturer)
-
Quantitative Data Summary
The described RP-HPLC-UV method is highly sensitive and provides excellent linearity over a wide concentration range.[7][8]
| Parameter | Value | Reference |
| Linearity (Concentration Range) | Over three orders of magnitude | [7][8] |
| Limit of Detection (LOD) | 0.2 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.7 µg/mL | [7][8] |
| Precision (RSD%) | < 10% | [9] |
| Accuracy (%) | 92% - 106% | [9] |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The method is straightforward, utilizing common instrumentation and reagents, making it accessible for most analytical laboratories. The provided quantitative data demonstrates the method's suitability for accurate and precise analysis in research, quality control, and drug development settings. For complex matrices or non-UV absorbing compounds, the use of an ELSD is a viable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nacalai.com [nacalai.com]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Analysis of 1,3-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinolein is a diacylglycerol (DAG) containing two linoleic acid chains attached to the 1 and 3 positions of a glycerol (B35011) backbone. Diacylglycerols are crucial signaling molecules and intermediates in lipid metabolism. Accurate quantification and structural analysis of specific DAG isomers like this compound are essential in various research fields, including drug development, where lipid pathways are often targeted. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to their low volatility, diacylglycerols require derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
Sample Preparation: Lipid Extraction
A standard lipid extraction is required to isolate this compound from the sample matrix. The Folch or Bligh-Dyer methods are commonly used.
Materials:
-
Methanol
-
0.9% NaCl solution
-
Sample containing this compound
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform or hexane) for derivatization.
Derivatization: Silylation
To increase the volatility of this compound for GC analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.
Materials:
-
Dried lipid extract
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) or other suitable solvent (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried lipid extract in a GC vial, add 100 µL of anhydrous pyridine to ensure the sample is dissolved.
-
Add 100 µL of BSTFA with 1% TMCS (or MSTFA).
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of silylated diacylglycerols. Instrument parameters should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
GC Conditions:
| Parameter | Value |
|---|---|
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature of 180°C, hold for 2 min, ramp at 10°C/min to 340°C, hold for 10 min. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-800 |
| Acquisition Mode | Full Scan |
Data Presentation
The following table summarizes the expected quantitative data for the TMS derivative of this compound. The molecular weight of underivatized this compound is 616.96 g/mol , and the TMS derivative is 688.58 g/mol (after silylation of the hydroxyl group).
| Analyte | Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | ~25-30 | 688 | 673 ([M-15]⁺), 599 ([M-89]⁺), 407 ([M-RCOO]⁺), 335 ([RCO+74]⁺), 263 ([RCO]⁺) |
Retention time is an estimate and will vary depending on the specific GC conditions and column.
Explanation of Key Fragment Ions:
-
[M]⁺ (m/z 688): The molecular ion of the TMS-derivatized this compound.
-
[M-15]⁺ (m/z 673): Loss of a methyl group (CH₃) from a TMS group.
-
[M-89]⁺ (m/z 599): Loss of a trimethylsilanol (B90980) group (TMSO-H).
-
[M-RCOO]⁺ (m/z 407): Loss of a linoleoyl group.
-
[RCO+74]⁺ (m/z 335): Fragment containing the linoleoyl group and part of the silylated glycerol backbone.
-
[RCO]⁺ (m/z 263): The acylium ion of linoleic acid.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the derivatization reaction.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Derivatization of this compound for GC-MS analysis.
References
Application Notes and Protocols for the Use of 1,3-Dilinolein as a Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dilinolein is an unsaturated diacylglycerol containing two linoleic acid chains.[1][2] Its well-defined chemical structure and high purity make it an excellent chromatography standard for the quantification of diacylglycerols (DAGs) and other lipid species in various matrices, including vegetable oils, dietary supplements, and biological samples. This document provides detailed application notes and protocols for the use of this compound as a chromatography standard in High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Evaporative Light Scattering Detection (ELSD), as well as Gas Chromatography with Flame Ionization Detection (GC-FID). Additionally, a protocol for its application as an internal standard in lipidomics workflows is presented.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₆₈O₅ |
| Molecular Weight | 617.0 g/mol [3] |
| CAS Number | 15818-46-9[3] |
| Physical State | Liquid |
| Purity | Typically >95% |
| Storage | Store at -20°C in a tightly sealed container, protected from light. |
Application 1: Quantification of Diacylglycerols by HPLC-UV
This method is particularly useful for the analysis of diacylglycerol isomers in vegetable oils and other lipid mixtures.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Sample dissolution solvent (e.g., isooctane (B107328) or hexane)
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 100% acetonitrile[4]
-
Flow Rate: 1.1 mL/min[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 205 nm[4]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of sample dissolution solvent to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample dissolution solvent to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the lipid-containing sample in the sample dissolution solvent to a known concentration. The concentration should be adjusted so that the expected diacylglycerol concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound and other diacylglycerols in the sample by interpolating their peak areas on the calibration curve.
Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC-UV method for the analysis of this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.7 µg/mL[4] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Specificity | Demonstrated by the separation of 1,3- and 1,2-diacylglycerol isomers. |
| Robustness | The method is robust to small variations in mobile phase composition and flow rate. |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of diacylglycerols using HPLC-UV.
Application 2: Quantification of Lipids by HPLC-ELSD
This method is suitable for the analysis of a broad range of lipids that do not possess a UV chromophore.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with an ELSD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Isopropanol is commonly used. A starting point could be a gradient from 80:20 (Acetonitrile:Isopropanol) to 20:80 over 20 minutes.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
ELSD Settings:
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, using a suitable organic solvent for dissolution (e.g., hexane/isopropanol mixture).
4. Data Analysis:
-
The ELSD response is not linear over a wide range. Therefore, a logarithmic transformation of both concentration and peak area is often required to generate a linear calibration curve.
-
Construct a log-log calibration curve and perform a linear regression.
-
Quantify the analytes in the sample based on the calibration curve. It is important to note that the response factor of ELSD can vary between different lipid classes.[6]
Method Validation Summary
The following table outlines the expected performance characteristics for an HPLC-ELSD method for lipid analysis.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 (with log-log transformation) |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.04 - 0.7 µg/mL[5] |
| Accuracy (% Recovery) | 90 - 110%[5] |
| Precision (%RSD) | < 10%[5] |
| Specificity | Moderate, depends on chromatographic separation. |
| Robustness | Good, but sensitive to changes in ELSD parameters. |
Experimental Workflow: HPLC-ELSD Analysis
Caption: Workflow for the quantification of lipids using HPLC-ELSD.
Application 3: Analysis of Diacylglycerols by GC-FID
This method is suitable for the analysis of thermally stable and volatile or semi-volatile lipids. For diacylglycerols, derivatization to form trimethylsilyl (B98337) (TMS) ethers is often required to improve volatility and peak shape.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for high-temperature analysis (e.g., Rxi-65TG or equivalent)
-
This compound standard (≥98% purity)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (GC grade)
2. GC-FID Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 320°C
-
Detector Temperature: 340°C
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 330°C at 15°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
3. Standard and Sample Preparation (with Derivatization):
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a vial. Add a known volume of an internal standard solution if used. Evaporate the solvent under a stream of nitrogen.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
4. Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time compared to the standard.
-
Quantify using an internal or external standard method.
Method Validation Summary
The following table summarizes the expected performance of a GC-FID method for diacylglycerol analysis.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
| Specificity | High, especially with a high-resolution capillary column. |
| Robustness | Good, but sensitive to derivatization efficiency. |
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the quantification of diacylglycerols using GC-FID.
Application 4: this compound as an Internal Standard in LC-MS based Lipidomics
In quantitative lipidomics, internal standards are crucial for correcting variations in sample preparation and instrument response. While isotopically labeled standards are ideal, a non-endogenous, structurally similar compound like this compound can serve as an effective internal standard for the diacylglycerol class. A structurally similar compound, 1,3-linolein-2-olein, has been successfully used for this purpose.[7]
Protocol for Using this compound as an Internal Standard
1. Selection of Internal Standard:
-
Verify that this compound is not naturally present or is present at negligible levels in the samples to be analyzed.
2. Sample Preparation:
-
Spiking: Add a known amount of this compound internal standard solution to each sample at the beginning of the sample preparation workflow (e.g., before lipid extraction). The amount added should result in a peak intensity that is comparable to the endogenous diacylglycerols of interest.
-
Lipid Extraction: Perform lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer extraction).
3. LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the separation and detection of diacylglycerols. A reversed-phase C18 column with a gradient of acetonitrile/water and isopropanol/acetonitrile is a common choice.
-
Set up a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method to monitor specific precursor-to-product ion transitions for the endogenous diacylglycerols and for the this compound internal standard.
4. Data Analysis:
-
For each sample, calculate the ratio of the peak area of the endogenous diacylglycerol to the peak area of the this compound internal standard.
-
Quantify the endogenous diacylglycerols using a calibration curve prepared with authentic standards, where the response is also normalized to the internal standard.
Logical Relationship: Internal Standard Correction
Caption: Logic of internal standard-based quantification in lipidomics.
Conclusion
This compound is a versatile and reliable standard for the chromatographic analysis of diacylglycerols and other lipids. The choice of the analytical technique will depend on the specific application, the sample matrix, and the required sensitivity and selectivity. Proper method development and validation are essential to ensure accurate and reproducible results. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound as a chromatography standard in their analytical workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 1,3-Dilinolein in Lipidomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,3-Dilinolein in lipidomics research. This compound, an unsaturated diacylglycerol (DAG), serves as a critical internal standard for the accurate quantification of glycerolipids in complex biological samples. Its structural similarity to endogenous diacylglycerols and its low natural abundance make it an ideal tool for mass spectrometry-based lipid analysis. This document outlines detailed experimental protocols, data presentation, and the relevant signaling context for researchers in academia and the pharmaceutical industry.
Introduction to this compound in Lipidomics
This compound is a diacylglycerol molecule consisting of a glycerol (B35011) backbone with two linoleic acid (18:2) chains esterified at the sn-1 and sn-3 positions. In the field of lipidomics, which involves the large-scale study of lipids in biological systems, accurate quantification is paramount. This compound is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to account for variations in sample preparation and instrument response, thereby ensuring the reliability and reproducibility of quantitative lipid data.
Key Attributes of this compound:
-
Chemical Formula: C39H68O5[1]
-
Molecular Weight: 617.0 g/mol [1]
-
Structure: A 1,3-diglyceride with two linoleoyl acyl groups.[1]
-
Primary Application: Internal standard for quantification of diacylglycerols and other glycerolipids in lipidomics.
Quantitative Data Presentation
The use of this compound as an internal standard allows for the precise quantification of various lipid species in biological samples. Below are representative tables summarizing quantitative data that can be obtained from a targeted lipidomics experiment using LC-MS/MS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15818-46-9 | [1] |
| Molecular Formula | C39H68O5 | [1] |
| Molecular Weight | 617.0 g/mol | [1] |
| Physical State | Liquid/Oil | |
| Purity | >98% | |
| Storage Temperature | -20°C or lower |
Table 2: Representative Quantitative Lipidomics Data using this compound as an Internal Standard
This table illustrates typical quantitative results for various diacylglycerol (DAG) species in a human plasma sample, with this compound used as the internal standard for concentration calculations.
| Analyte (Diacylglycerol Species) | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/mL) |
| This compound (Internal Standard) | 8.52 | 635.5 [M+NH4]+ | 337.3 | Spiked at 1.0 |
| 1-Palmitoyl-2-oleoyl-glycerol (PO) | 9.15 | 621.5 [M+NH4]+ | 339.3 | 2.34 |
| 1-Stearoyl-2-oleoyl-glycerol (SO) | 9.87 | 649.6 [M+NH4]+ | 367.3 | 1.89 |
| 1-Stearoyl-2-linoleoyl-glycerol (SL) | 9.63 | 647.6 [M+NH4]+ | 367.3 | 3.12 |
| 1,2-Dioleoyl-glycerol (OO) | 10.21 | 649.6 [M+NH4]+ | 367.3 | 4.51 |
Experimental Protocols
The following are detailed protocols for the application of this compound in a typical lipidomics workflow, from sample preparation to data acquisition.
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological matrices such as plasma, serum, tissues, or cultured cells.
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To a glass tube, add the biological sample (e.g., 50 µL of plasma). Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol or isopropanol/acetonitrile/water).
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol outlines the parameters for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for the quantification of diacylglycerols using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B for re-equilibration.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the target analytes (see Table 2 for examples).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for a typical lipidomics experiment utilizing this compound as an internal standard.
References
Application Notes and Protocols for the Use of 1,3-Dilinolein as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC), has become the primary analytical tool for comprehensive lipid analysis due to its high sensitivity and specificity. The use of internal standards is a critical component of quantitative mass spectrometry workflows, as they compensate for variations in sample preparation, extraction efficiency, and instrument response.
1,3-Dilinolein, a diacylglycerol (DAG) containing two linoleic acid moieties, serves as an effective internal standard for the quantification of various lipid classes, particularly for diacylglycerols and triacylglycerols. Its structural similarity to endogenous lipids allows it to mimic their behavior during the analytical process, while its distinct mass allows for its differentiation from naturally occurring analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based lipidomics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application as an internal standard.
| Property | Value |
| Chemical Formula | C39H68O5 |
| Molecular Weight | 617.0 g/mol |
| Monoisotopic Mass | 616.50667527 Da |
| Physical State | Yellow Oil/Solid |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[1] |
| Storage Temperature | -20°C |
Experimental Protocols
This section details the methodologies for the quantitative analysis of lipids in human plasma using this compound as an internal standard. The workflow encompasses sample preparation, LC-MS/MS analysis, and data processing.
Experimental Workflow
The overall workflow for the quantitative analysis of lipids using this compound as an internal standard is a multi-step process designed to ensure accuracy and reproducibility. It begins with the crucial sample preparation phase, where lipids are extracted from the biological matrix. This is followed by the analytical phase, involving separation and detection by LC-MS/MS. The final stage is data processing, where the acquired data is analyzed to identify and quantify the target lipids.
References
Application Notes and Protocols for 1,3-Dilinolein in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-Dilinolein as a key excipient in the development of advanced drug delivery systems. Due to the limited direct experimental data on this compound, the quantitative data and some protocols are adapted from studies on its close structural analogue, 1,3-Diolein, which shares similar physicochemical properties as a 1,3-diglyceride.
Introduction to this compound in Drug Delivery
This compound is a diglyceride composed of a glycerol (B35011) backbone with two linoleic acid chains esterified at the sn-1 and sn-3 positions. Its amphiphilic nature and biocompatibility make it a valuable component in various lipid-based drug delivery systems. It can be incorporated as a liquid lipid in the matrix of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), or as a fundamental component of vesicular systems like niosomes. The inclusion of this compound can significantly influence the physicochemical properties of these carriers, including particle size, surface charge, drug encapsulation efficiency, and the drug release profile.[1]
Key Applications
-
Enhanced Drug Solubility and Bioavailability: this compound can improve the solubilization of poorly water-soluble drugs, thereby enhancing their oral bioavailability.
-
Controlled Drug Release: Its incorporation into lipid matrices allows for the modulation of drug release kinetics, enabling sustained or controlled delivery.
-
Topical and Transdermal Delivery: The lipid nature of this compound facilitates the penetration of drugs through the stratum corneum, making it suitable for dermal and transdermal formulations.
Data Presentation: Physicochemical Properties of 1,3-Diglyceride-Containing Formulations
The following tables summarize quantitative data from studies on drug delivery systems incorporating 1,3-Diolein, a close structural analogue of this compound. These values provide a reference for the expected characteristics of this compound-based formulations.
Table 1: Physicochemical Properties of 1,3-Diolein-Containing Niosomes [1]
| Drug | Co-surfactant/Additives | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Tretinoin | Labrasol® | ~200-400 | < 0.3 | -30 to -40 | ~100% |
| 5-Fluorouracil | Cholesterol | 187 - 911 | 0.2 - 0.7 | Not Reported | 5.34 - 68.03% |
| Gliclazide | Cholesterol | 12340 ± 2310 - 15650 ± 2450 | Not Reported | Positive | Not Reported |
Table 2: Formulation and Characterization of Nanostructured Lipid Carriers (NLCs) with a 1,3-Diglyceride
| Drug | Solid Lipid | Liquid Lipid (1,3-Diolein) | Surfactant | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Model Drug | Glyceryl Monostearate | 1,3-Diolein (30% of total lipid) | Polysorbate 80 | 150 - 250 | < 0.25 | -20 to -35 | > 85% |
| Lipophilic Active | Compritol® 888 ATO | 1,3-Diolein (20% of total lipid) | Tween® 80 | 180 - 300 | < 0.3 | -15 to -30 | > 90% |
Experimental Protocols
Protocol 1: Preparation of Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (HPH)
This protocol describes the preparation of NLCs using a hot homogenization technique, a common and scalable method.
Materials:
-
Solid Lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO)
-
This compound (as the liquid lipid)
-
Lipophilic drug
-
Surfactant (e.g., Polysorbate 80, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound. A common ratio is 70:30 (solid lipid:liquid lipid), but this can be optimized.
-
Melt the solid lipid by heating it 5-10°C above its melting point.
-
Add the this compound to the melted solid lipid and mix until a homogenous lipid phase is formed.[1]
-
Disperse or dissolve the accurately weighed drug in the molten lipid mixture with continuous stirring.[1]
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.[1]
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[1]
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for 3-5 cycles at a pressure of 500-1500 bar.[1]
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid nanoparticles.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is for evaluating the topical delivery of a drug from a this compound-based formulation.[1]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, pig)
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug-loaded this compound formulation
-
Water bath with a circulating system
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Cell Assembly:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[1]
-
-
Experiment Execution:
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32 ± 1°C.
-
Apply a known quantity of the drug-loaded formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Protocol 3: Cellular Uptake Visualization by Confocal Microscopy
This protocol allows for the qualitative assessment of the cellular internalization of fluorescently labeled this compound-based nanoparticles.
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., incorporating a fluorescent lipid or encapsulating a fluorescent dye)
-
Cell line (e.g., HaCaT keratinocytes, fibroblasts)
-
Cell culture medium and supplements
-
Glass-bottom dishes or coverslips
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency.
-
-
Treatment:
-
Prepare a dispersion of the fluorescently labeled nanoparticles in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the nanoparticle dispersion.
-
Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours).
-
-
Cell Preparation for Imaging:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
If desired, stain the cell nucleus (e.g., with DAPI) and/or the cell membrane (e.g., with CellMask™).
-
-
Imaging:
-
Visualize the cells using a confocal laser scanning microscope. The fluorescent signal from the nanoparticles will indicate their cellular localization.[1]
-
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of the this compound-based formulation on cell viability.
Materials:
-
Cell line (e.g., HaCaT, NIH-3T3)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-based nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the nanoparticle formulation in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the formulation. Include untreated cells as a control.[1]
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualization of Experimental Workflows and Signaling Pathways
References
Application Notes and Protocols for the Structural Characterization of 1,3-Dilinolein by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of organic molecules, including complex lipids like 1,3-dilinolein. This diacylglycerol, composed of a glycerol (B35011) backbone with two linoleic acid chains esterified at the 1 and 3 positions, plays a significant role in various biological processes and is a key component in the development of structured lipids for pharmaceutical and nutraceutical applications. Precise structural characterization is crucial for understanding its physicochemical properties, metabolism, and potential therapeutic effects.
This document provides detailed application notes and experimental protocols for the comprehensive structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Key Applications of NMR in this compound Analysis:
-
Structural Confirmation: Unambiguously verifies the molecular structure, including the fatty acid composition and their specific positions on the glycerol backbone.
-
Purity Assessment: Detects and quantifies impurities, such as mono- and triacylglycerols or other isomeric forms.
-
Stereochemistry Determination: Can be used to investigate the stereospecificity of the acyl chains.
-
Interaction Studies: Facilitates the study of interactions with other molecules, such as proteins or drug carriers.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (Tetramethylsilane)
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass wool or cotton plug
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the sample until the this compound is fully dissolved.
-
To remove any particulate matter, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into the NMR tube.
-
Ensure the solvent height in the NMR tube is at least 4-5 cm to ensure proper shimming.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
2D NMR Spectroscopy (COSY, HSQC, HMBC):
Standard pulse programs available on the spectrometer software should be used. Key parameters to optimize include the spectral widths in both dimensions and the number of increments in the indirect dimension. For HMBC, the long-range coupling constant (typically 8 Hz) should be set.
Data Presentation: Quantitative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is based on the closely related compound, 1,3-dilinoleoyl-2-stearoyl glycerol, and serves as a reliable reference for signal assignment.[1]
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Glycerol Backbone | |||
| G1, G3 | 4.15 | dd | 65.0 |
| G2 | 4.08 | m | 68.8 |
| Linoleoyl Chains | |||
| 1' | - | - | 173.9 |
| 2' | 2.36 | t | 34.2 |
| 3' | 1.62 | m | 25.0 |
| 4'-8', 15'-17' | 1.27 | m | 29.1-29.7 |
| 9', 13' | 5.34 | m | 130.2, 128.1 |
| 10', 12' | 5.34 | m | 130.0, 127.9 |
| 11' | 2.77 | t | 25.8 |
| 14' | 2.06 | m | 27.3 |
| 18' | 0.89 | t | 14.2 |
dd = doublet of doublets, m = multiplet, t = triplet
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the NMR experiments for the structural characterization of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships of NMR experiments for structural elucidation.
References
Application Notes and Protocols for the Isolation of 1,3-Dilinolein from Natural Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dilinolein, a specific diacylglycerol (DAG) isomer, is of growing interest in the pharmaceutical and nutritional sciences due to its unique metabolic properties and potential therapeutic applications. Unlike triacylglycerols, 1,3-diacylglycerols are metabolized in a way that may reduce body fat accumulation. This document provides a comprehensive protocol for the isolation and purification of this compound from natural oils. The methodology described herein involves a multi-step process beginning with the enzymatic enrichment of diacylglycerols from a suitable oil feedstock, followed by a series of purification steps including molecular distillation, solvent fractionation, and preparative chromatography to achieve high purity.
Introduction
Natural vegetable oils are primarily composed of triacylglycerols (TAGs), with diacylglycerols (DAGs) present as minor components.[1] The specific positional isomer, this compound, is a diglyceride where linoleic acid is esterified at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[2] To obtain a high-purity fraction of this compound, a multi-step isolation and purification strategy is necessary. This protocol outlines a robust method for this purpose, suitable for laboratory-scale production.
Data Presentation
The following tables summarize quantitative data derived from methodologies analogous to those described in this protocol. The data presented is representative of the expected yields and purities at different stages of the purification process.
Table 1: Purity and Recovery of Diacylglycerols (DAGs) using a Two-Step Molecular Distillation Process from Enzymatically Hydrolyzed Palm Olein.
| Parameter | Value |
| Initial DAG Content | ~34 wt% |
| Final DAG Purity | 89.9 wt% |
| Final DAG Recovery | 47.8% |
| Final Free Fatty Acid (FFA) Content | < 0.1 wt% |
Data adapted from a study on DAG-enriched palm olein purification.[3]
Table 2: Analytical Separation Parameters for this compound.
| Parameter | Value |
| Analytical Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Limit of Detection | 0.2 µg/mL |
| Limit of Quantitation | 0.7 µg/mL |
Data from a study on the analysis of diacylglycerol isomers.[4][5]
Experimental Workflow
The overall workflow for the isolation of this compound is depicted below.
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocols
Enzymatic Enrichment of Diacylglycerols
This protocol describes the initial step of increasing the concentration of diacylglycerols in the starting natural oil through enzymatic hydrolysis.
Materials:
-
High-linoleic acid vegetable oil (e.g., safflower, sunflower, or soybean oil)
-
Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme TL IM)
-
Glycerol
-
Reaction vessel with temperature control and agitation
Procedure:
-
Preheat the selected natural oil to the optimal reaction temperature for the chosen lipase (typically 55-65°C).
-
Add glycerol to the oil. The molar ratio of oil to glycerol should be optimized, but a starting point of 1:2 can be used.
-
Introduce the immobilized lipase to the mixture (e.g., 5% by weight of the total substrates).[3]
-
Maintain the reaction under constant agitation for a specified duration (e.g., 8 hours) to facilitate the hydrolysis of triacylglycerols into diacylglycerols and monoacylglycerols.[3]
-
After the reaction, separate the immobilized enzyme from the oil mixture by filtration. The enzyme can be washed with a nonpolar solvent like hexane (B92381) and potentially reused.
-
The resulting product is a crude mixture enriched in diacylglycerols.
Molecular Distillation
This step aims to remove lighter components like free fatty acids (FFAs) and monoacylglycerols (MAGs) and heavier components like residual triacylglycerols (TAGs) from the diacylglycerol-enriched oil.
Materials:
-
DAG-enriched oil from the previous step
-
Short-path molecular distillation unit
Procedure:
-
First Stage (TAG Removal): Set the molecular distillation unit to a high temperature (e.g., 250°C) and a high vacuum (e.g., 0.1 Pa) to distill off the lighter components (MAGs, DAGs, FFAs) and leave the heavier TAGs as the residue.[3]
-
Second Stage (MAG and FFA Removal): Take the distillate from the first stage and run it through the molecular distillation unit at a lower temperature (e.g., 180°C) and high vacuum (0.1 Pa).[3] In this stage, the FFAs and MAGs will be distilled off, leaving a residue that is highly concentrated in diacylglycerols.
Solvent Fractionation
This protocol uses a nonpolar solvent to selectively crystallize and separate different lipid classes based on their melting points and solubility.
Materials:
-
DAG-enriched fraction from molecular distillation
-
n-Hexane (or other suitable nonpolar solvent)
-
Crystallization vessel with controlled cooling
-
Filtration system
Procedure:
-
Dissolve the DAG-enriched fraction in n-hexane. A typical starting ratio is 1 part oil to 5-8 parts solvent by volume.[6]
-
Cool the solution slowly to a predetermined crystallization temperature (e.g., -10°C to 25°C) to induce the crystallization of higher-melting point lipids, including some DAGs.[6][7]
-
Maintain the temperature and provide gentle agitation for a set period (e.g., 8 hours) to allow for crystal growth.[6]
-
Separate the crystallized solid fraction (stearin) from the liquid fraction (olein) by filtration. The 1,3-diacylglycerols are expected to be concentrated in the stearin (B3432776) fraction.[7]
-
Remove the solvent from the stearin fraction using a rotary evaporator to obtain the 1,3-DAG rich fraction.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This final step separates the this compound from other diacylglycerol isomers.
Materials:
-
1,3-DAG rich fraction from solvent fractionation
-
HPLC-grade acetonitrile (B52724)
-
Preparative RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Dissolve the 1,3-DAG rich fraction in a suitable solvent (e.g., chloroform (B151607) or the mobile phase) to a known concentration (e.g., 5% w/w).[4]
-
Set up the preparative RP-HPLC system with a C18 column.
-
Use an isocratic elution with 100% acetonitrile as the mobile phase.[4][5]
-
Set the UV detector to 205 nm for detection of the lipid molecules.[4][5]
-
Inject the sample onto the column and begin the separation. Based on established elution orders, this compound is expected to elute before its 1,2-isomer.[4][5]
-
Collect the fraction corresponding to the this compound peak.
-
Remove the solvent from the collected fraction to obtain the purified this compound.
-
Confirm the purity and identity of the final product using analytical HPLC and/or gas chromatography-mass spectrometry (GC-MS).
Logical Relationships in the Purification Process
The following diagram illustrates the logical flow and the rationale behind the multi-step purification process.
Caption: Logical flow of the this compound purification process.
References
- 1. Energy value and digestibility of dietary oil containing mainly 1,3-diacylglycerol are similar to those of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Low-Diacylglycerol Cocoa Butter Equivalents by Hexane Fractionation of Palm Stearin and Shea Butter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dilinolein
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 1,3-Dilinolein, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the enzymatic synthesis of this compound?
Low yields are typically attributed to a combination of factors. The most common issues include the presence of water in the reaction medium, which promotes the reverse hydrolytic reaction, and acyl migration, where the linoleoyl group moves from the target sn-1 or sn-3 position to the sn-2 position, forming the 1,2-diacylglycerol isomer.[1][2] Other significant factors include sub-optimal reaction conditions (e.g., molar ratio of reactants, temperature), poor enzyme stability or activity, and the formation of byproducts like mono- and triacylglycerols.[3][4]
Q2: How does water impact the reaction, and what are the most effective removal methods?
The synthesis of this compound via esterification is a reversible reaction that produces water as a byproduct.[1] An accumulation of water in the system can shift the equilibrium back towards the reactants (glycerol and linoleic acid) through hydrolysis, thereby reducing the final product yield.[5]
Effective water removal is critical. The most efficient methods include:
-
High Vacuum: Applying a vacuum (e.g., 3 mm Hg) after an initial reaction period effectively removes water by evaporation, driving the reaction toward product formation.[1][6]
-
Vacuum-Driven Bubbling: Bubbling air or an inert gas like nitrogen through the reaction mixture under a vacuum is also a highly effective and practical method for large-scale preparations.[7]
-
Molecular Sieves: Using desiccants like 4Å molecular sieves can absorb water as it is produced, though this may be less efficient for larger scale reactions.[8]
Q3: What is acyl migration and how can it be minimized?
Acyl migration is the intramolecular transfer of an acyl group from one position on the glycerol (B35011) backbone to another. In this context, it leads to the conversion of the desired this compound into the isomeric 1,2-Dilinolein. This process is often catalyzed by high temperatures and the presence of certain catalysts. To minimize acyl migration, it is advisable to conduct the synthesis at the lowest effective temperature and to select enzymes with high positional specificity.[2]
Q4: Which type of enzyme is recommended for this compound synthesis?
For synthesizing 1,3-diacylglycerols (1,3-DAGs), it is essential to use a lipase (B570770) with high sn-1,3 positional specificity. These enzymes selectively catalyze esterification at the primary hydroxyl groups (sn-1 and sn-3) of glycerol, leaving the secondary hydroxyl group (sn-2) unreacted. Commonly used and effective enzymes include immobilized lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica).[1][7]
Q5: What is the optimal molar ratio of Linoleic Acid to Glycerol?
The stoichiometric ratio for the formation of a diacylglycerol is 2 moles of fatty acid to 1 mole of glycerol. While this 2:1 ratio is a common starting point, the optimal ratio can vary depending on the specific reaction system (e.g., solvent-free vs. solvent-based).[3] For some enzymatic esterifications, a 1:1 molar ratio has been found to maximize the production of 1,3-DAGs.[3] It is recommended to empirically determine the optimal ratio for your specific experimental setup.
Q6: Should I use a solvent-free system or a solvent-based system?
Both systems have their advantages.
-
Solvent-Free Systems: These are often preferred as they are more environmentally friendly, reduce downstream processing costs, and can lead to high product yields when paired with effective water removal.[1][6][7]
-
Solvent-Based Systems: The primary challenge in this synthesis is the immiscibility of glycerol and the fatty acid.[5] Using a solvent can overcome this issue. Recently, deep eutectic solvents (DES), such as those formed from choline (B1196258) chloride and glycerol, have been shown to act as both a solvent and a substrate, significantly improving enzyme selectivity and reaction rates.[8][9]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to poor yields.
Caption: A troubleshooting decision tree for diagnosing low this compound yield.
Data on Enzymatic Synthesis of 1,3-Diacylglycerols
The following table summarizes yields and conditions from various studies on the synthesis of 1,3-DAGs, providing a benchmark for expected outcomes.
| Target 1,3-DAG | Fatty Acid | System Type | Max Yield/Content in Mixture | Key Conditions | Reference |
| This compound | Linoleic Acid | Solvent-Free | 74.3% | Stoichiometric ratio, water removal via vacuum. | [1] |
| 1,3-Dicaprylin | Caprylic Acid | Solvent-Free | 84.6% | Stoichiometric ratio, water removal via vacuum. | [1] |
| 1,3-Dilaurin | Lauric Acid | Solvent-Free | 80.3% | 50°C, 3h, vacuum-driven air bubbling. | [7] |
| 1,3-Diolein | Oleic Acid | Deep Eutectic Solvent | 42.9 mol% | Novozym 435, Choline Chloride/Glycerol, 1 hour. | [8][9] |
| 1,3-DPG | Palmitic Acid | Solvent-Free | ~30% | Molar ratio 2:1, 73°C, 6h. | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound in a Solvent-Free System
This protocol is adapted from methodologies that have demonstrated high yields for 1,3-DAGs.[1][6]
Materials:
-
Glycerol
-
Linoleic Acid (high purity)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Reaction vessel equipped with magnetic stirring, heating, and a vacuum connection.
Procedure:
-
Reactant Preparation: Add glycerol and linoleic acid to the reaction vessel. A common starting point is a 2:1 molar ratio of linoleic acid to glycerol.
-
Enzyme Addition: Add the immobilized lipase. A typical enzyme load is 5-10% by weight of the total reactants.
-
Initial Reaction: Begin stirring the mixture at a controlled temperature (e.g., 25-50°C). Allow the reaction to proceed for an initial period (e.g., 1 hour) at atmospheric pressure.
-
Water Removal: After the initial phase, apply a vacuum (e.g., 3 mm Hg) to the system while maintaining stirring and temperature. This will remove the water produced and drive the esterification reaction to completion.[6]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing the composition using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Termination: Once the reaction has reached equilibrium or the desired conversion, stop the heating and stirring.
-
Enzyme Recovery: Remove the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused for subsequent batches.[7]
-
Purification: The crude product will contain this compound, along with unreacted substrates, and byproducts such as 1,2-Dilinolein, mono-linolein, and tri-linolein. Further purification via solvent fractionation or column chromatography may be required to achieve high purity.[3]
Protocol 2: Purification and Analysis
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture in a suitable solvent like a hexane/isopropanol mixture for analysis.
-
Analysis: Use GC with a flame ionization detector (FID) or HPLC with an evaporative light scattering detector (ELSD) to separate and quantify the components: glycerol, free linoleic acid, monolinolein, 1,2-Dilinolein, this compound, and trilinolein.[1]
-
Purification (Optional): For bulk purification, techniques like low-temperature solvent fractionation can be employed to separate different acylglycerol classes based on their differing solubilities and melting points.[3]
Visualized Workflows
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Caption: Reaction pathways in this compound synthesis, including side products.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Greener and feasible production: Enzymatic methods for mono- and diacylglycerol synthesis in the food industry | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Diacylglycerols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the lipase-catalyzed synthesis of diacylglycerols (DAGs).
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Diacylglycerol (DAG) Yield | Suboptimal Reaction Conditions: Temperature, pH, or substrate molar ratio may not be ideal for the specific lipase (B570770) being used.[1] | Systematically optimize reaction parameters. For example, the optimal temperature for enzymatic glycerolysis is often between 45-60°C.[1] Adjust the oil-to-glycerol molar ratio; a common starting point is 1:2.[1] |
| Enzyme Inactivation: The lipase may have lost activity due to improper storage, handling, or harsh reaction conditions.[2] | Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Consider using an immobilized lipase, which often exhibits enhanced stability.[1][2] | |
| Poor Substrate Miscibility: In solvent-free systems, the low miscibility of glycerol (B35011) and oil can limit the reaction rate.[3] | Increase agitation speed to improve mixing.[4] The use of a small amount of solvent or the addition of emulsifiers like lecithin (B1663433) can also enhance substrate miscibility.[3] | |
| Excess Water Content: While a minimal amount of water is necessary for lipase activity, excess water can shift the equilibrium towards hydrolysis, reducing the DAG yield.[5][6] | Conduct the reaction under vacuum to remove water as it is formed.[7] Alternatively, add molecular sieves to the reaction mixture to adsorb water.[4][8] | |
| Low Selectivity for 1,3-Diacylglycerols | Non-specific Lipase: The lipase used may not have a high selectivity for the sn-1 and sn-3 positions of the glycerol backbone.[1][9] | Screen different lipases to find one with high 1,3-regiospecificity, such as those derived from Rhizomucor miehei or Thermomyces lanuginosus.[3][10][11] |
| Acyl Migration: The desired 1,3-DAGs can isomerize to 1,2(2,3)-DAGs, especially at high temperatures and long reaction times. | Optimize the reaction temperature and time to minimize acyl migration. Lowering the reaction temperature after the initial phase can sometimes help. | |
| Enzyme Deactivation and Low Reusability | Leaching of Free Enzyme: If using an immobilized lipase, the enzyme may be leaching from the support material.[2] | Ensure the immobilization protocol is robust. Covalent attachment of the lipase to the support can reduce leaching compared to physical adsorption.[12] |
| Mechanical Damage: The support material of the immobilized enzyme can be damaged by vigorous stirring.[2] | Use a gentler agitation method or a packed-bed reactor for continuous processes to minimize mechanical stress on the immobilized enzyme.[13] | |
| Product Inhibition: The accumulation of products (DAGs) or byproducts can inhibit enzyme activity. | Consider a continuous reaction setup where products are constantly removed from the reaction vicinity. | |
| Difficulty in Product Purification | Complex Reaction Mixture: The final product is a mixture of triacylglycerols (TAGs), DAGs, monoacylglycerols (MAGs), free fatty acids (FFAs), and glycerol.[14][15] | A multi-step purification process is often necessary. This can include molecular distillation to separate acylglycerols based on their molecular weight, followed by column chromatography for finer separation.[14][15][16] |
| Similar Physical Properties: The components of the reaction mixture can have similar boiling points and polarities, making separation challenging. | For solid DAGs, recrystallization from a suitable solvent like methanol (B129727) can be an effective purification method.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for lipase-catalyzed DAG synthesis?
A1: The optimal method depends on the desired scale and purity of the product. Common methods include:
-
Glycerolysis of Triacylglycerols (TAGs): This is a promising, often solvent-free, approach for large-scale production.[1]
-
Esterification of Glycerol with Free Fatty Acids (FFAs): This method allows for the synthesis of specific DAGs but can be more expensive due to the cost of FFAs.[4][7]
Q2: How do I choose the right lipase for my synthesis?
A2: Lipase selection is critical for both yield and selectivity.[17] Key considerations include:
-
Regiospecificity: For producing 1,3-DAGs, a 1,3-specific lipase is essential.[1]
-
Stability: The lipase should be stable under your chosen reaction conditions (temperature, solvent, etc.). Immobilized lipases generally offer higher stability and reusability.[1][2]
-
Cost and Availability: Commercially available lipases like Novozym 435 and Lipozyme RM IM are commonly used.[1][16]
Q3: What are the advantages of using an immobilized lipase?
A3: Immobilized lipases offer several advantages over free enzymes, including:
-
Enhanced Stability: They are often more resistant to changes in temperature and pH.[1][2]
-
Easy Separation: The immobilized enzyme can be easily removed from the reaction mixture by filtration, simplifying downstream processing.[7]
-
Reusability: They can be used for multiple reaction cycles, which reduces the overall cost of the process.[1][12]
Q4: Is a solvent-free system always better?
A4: Solvent-free systems are often preferred for being more environmentally friendly and cost-effective. However, they can suffer from poor miscibility of substrates.[3] In some cases, using a minimal amount of a suitable organic solvent can improve mass transfer and increase the reaction rate.[11]
Q5: How can I monitor the progress of my reaction?
A5: The composition of the reaction mixture can be analyzed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying TAGs, DAGs, MAGs, and FFAs.[7]
-
Gas Chromatography (GC): Can be used after derivatization of the acylglycerols.
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly assess the progress of the reaction.[18]
Experimental Protocols
General Protocol for Lipase-Catalyzed Glycerolysis of Triacylglycerols
This protocol provides a general framework for the synthesis of DAGs via glycerolysis in a solvent-free system.
-
Reactant Preparation:
-
Add the desired amounts of triacylglycerol (e.g., olive oil) and glycerol to a reaction vessel. A common starting molar ratio is 1:2 (oil:glycerol).[1]
-
Ensure the reactants are dry, as excess water can negatively impact the reaction.
-
-
Enzyme Addition:
-
Reaction Setup:
-
Place the reaction vessel in a temperature-controlled water bath or heating mantle with magnetic stirring.
-
Set the desired reaction temperature, typically between 50-70°C.[1]
-
If desired, apply a vacuum to the system to remove any water produced during the reaction.
-
-
Reaction Monitoring:
-
At regular intervals, take small aliquots of the reaction mixture for analysis by HPLC or TLC to monitor the formation of DAGs.
-
-
Reaction Termination and Enzyme Recovery:
-
Once the desired DAG concentration is reached, or the reaction reaches equilibrium, stop the reaction by cooling the mixture.
-
Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent and stored for reuse.[7]
-
-
Product Purification:
Data Presentation
Table 1: Effect of Reaction Temperature on DAG Content in a Solvent-Free Glycerolysis System
| Temperature (°C) | Reaction Time to Equilibrium (h) | Maximum DAG Content (%) |
| 40 | 6 | 39.14 |
| 50 | 8 | 45.51 |
| 60 | 4 | 49.30 |
| 70 | 6 | 42.23 |
| Data synthesized from a study using immobilized MAS1-H108W lipase with an olive oil to glycerol molar ratio of 1:2 and 1.0 wt% enzyme loading.[1] |
Table 2: Comparison of Different Immobilized Lipases for DAG Synthesis via Glycerolysis
| Immobilized Lipase | DAG Content at Equilibrium (%) |
| MAS1-H108W@XAD1180 (1,3-regiospecific) | ~49 |
| MAS1@XAD1180 (non-regiospecific) | ~35 |
| Novozym 435 | ~41 |
| Lipozyme RM IM | ~38 |
| Reaction conditions: 60°C, olive oil/glycerol molar ratio of 1:2, 1.0 wt% enzyme loading.[1] |
Visualizations
Caption: Experimental workflow for lipase-catalyzed synthesis of diacylglycerols.
Caption: Troubleshooting workflow for low diacylglycerol yield.
Caption: Major enzymatic pathways for diacylglycerol synthesis.
References
- 1. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase | MDPI [mdpi.com]
- 2. [PDF] Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation | Semantic Scholar [semanticscholar.org]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of Diacylglycerol-Mixture of Regioisomers with High Purity by Two-Step Enzymatic Reactions Combined with Molecular Distillation | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing acyl migration in 1,3-Dilinolein synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-dilinolein, with a focus on preventing acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of this compound synthesis, and why is it a significant issue?
A1: Acyl migration is an intramolecular isomerization process where a linoleoyl group moves from the sn-1 or sn-3 position of the glycerol (B35011) backbone to the sn-2 position. This results in the formation of the 1,2-dilinolein isomer. This is problematic because the 1,2-isomer is thermodynamically more stable, and its presence can lead to inaccurate quantification and misinterpretation of experimental results, as the biological and chemical properties of diacylglycerol isomers can differ significantly.[1]
Q2: What are the primary factors that promote acyl migration during the synthesis and purification of this compound?
A2: The main factors that accelerate acyl migration include:
-
High Temperatures: Elevated temperatures provide the activation energy required for the acyl group to move.[1]
-
pH: Both acidic and alkaline conditions can catalyze the migration. The rate of migration is generally at a minimum in a slightly acidic environment (pH 4-5).[1]
-
Polar Solvents: These solvents can facilitate the formation of the transition state intermediate necessary for acyl migration.[1]
-
Catalysts: Certain materials and reagents, such as silica (B1680970) gel used in chromatography, can catalyze acyl migration.[1]
Q3: How can I minimize acyl migration during my this compound synthesis?
A3: To minimize acyl migration, consider the following strategies:
-
Enzyme Selection: Utilize a sn-1,3 specific lipase (B570770), such as Lipozyme RM IM, which selectively catalyzes esterification at the sn-1 and sn-3 positions of glycerol.
-
Reaction Temperature: Maintain the reaction at the lowest effective temperature to reduce the rate of acyl migration.
-
Solvent Choice: If a solvent is necessary, opt for non-polar aprotic solvents like hexane, which can slow the rate of acyl migration.[1]
-
Water Activity: Control water activity in the reaction mixture, as excess water can promote hydrolysis and other side reactions. The use of molecular sieves can help remove water produced during esterification.[2]
-
Reaction Time: Optimize the reaction time to maximize the yield of this compound before significant acyl migration occurs.
Q4: What is the most effective method for purifying this compound while preventing isomerization?
A4: Column chromatography is a common and effective method for purifying this compound.[2] To prevent isomerization during this process, it is crucial to use a non-polar mobile phase and to work at a controlled, cool temperature. Low-temperature crystallization can also be an effective purification technique. This method involves dissolving the crude product in a suitable solvent and then slowly cooling it to induce the crystallization of the pure this compound.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| YLD-01 | Low yield of this compound | 1. Inefficient enzyme activity.2. Suboptimal molar ratio of substrates.3. Inadequate reaction time or temperature. | 1. Ensure the lipase is not denatured and is used at its optimal pH and temperature.2. Optimize the molar ratio of linoleic acid to glycerol; a 2:1 ratio is a common starting point.3. Perform a time-course study to determine the optimal reaction time to maximize yield before significant acyl migration occurs. |
| PUR-01 | High levels of mono- and trilinolein (B126924) impurities | 1. Incomplete reaction leading to residual monolinolein.2. Over-esterification resulting in trilinolein. | 1. Increase the reaction time or enzyme concentration to drive the reaction towards diglyceride formation.2. Carefully control the molar ratio of linoleic acid to glycerol to disfavor the formation of trilinolein. |
| ISO-01 | High concentration of 1,2-dilinolein isomer in the final product | 1. Acyl migration during the reaction due to high temperature or prolonged reaction time.2. Isomerization during purification on silica gel. | 1. Lower the reaction temperature and optimize the reaction time.2. Use a less polar solvent system for chromatography and consider deactivating the silica gel. Alternatively, use low-temperature crystallization for purification. |
| CRY-01 | Difficulty in crystallizing the product during low-temperature purification | 1. Presence of impurities inhibiting crystallization.2. The concentration of this compound is too low. | 1. Pre-purify the crude product using a preliminary separation technique to remove major impurities.2. Concentrate the solution of this compound before attempting crystallization. |
Quantitative Data
The following table summarizes representative quantitative data for the enzymatic synthesis of 1,3-diacylglycerols, including a specific result for this compound. This data can serve as a benchmark for optimizing your synthesis.
| Product | Enzyme | Substrates | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Max. 1,3-DAG Content (%) | Reference |
| This compound | Immobilized Rhizomucor miehei lipase | Linoleic Acid, Glycerol | 2:1 | Not Specified | Not Specified | 74.3 | [3] |
| 1,3-Diolein | Lipozyme RM IM | Vinyl Oleate, Glycerol | 2:1 | 30 | 8 | 98.2 (purity after purification) | [2] |
| 1,3-Dilaurin | Lipozyme RM IM | Lauric Acid, Glycerol | 2:1 | 50 | 3 | 80.3 | [4] |
| 1,3-Dicaprylin | Immobilized Rhizomucor miehei lipase | Caprylic Acid, Glycerol | 2:1 | 25 | Not Specified | 84.6 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Esterification of Glycerol with Linoleic Acid
This protocol describes the synthesis of this compound via direct esterification of glycerol with linoleic acid, catalyzed by an immobilized 1,3-specific lipase.
Materials:
-
Linoleic Acid (≥99%)
-
Glycerol (≥99%)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Molecular sieves (4 Å)
-
Solvents for purification (e.g., hexane, acetone)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine linoleic acid and glycerol in a 2:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the total reactants.
-
Water Removal: Add molecular sieves to the mixture to remove the water produced during the reaction.
-
Incubation: Place the reaction vessel in a shaking incubator at a controlled temperature (e.g., 40-50°C) with continuous agitation for a predetermined time (e.g., 3-12 hours).
-
Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with a non-polar solvent and potentially reused.
-
Purification:
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the solution onto a silica gel column.
-
Elute with a hexane/acetone gradient to separate this compound from unreacted substrates and byproducts.
-
Collect the fractions containing this compound and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Mechanism of acyl migration in this compound.
Caption: Experimental workflow for this compound synthesis.
References
Common side reactions in the enzymatic esterification of glycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic esterification of glycerol (B35011). Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the enzymatic esterification of glycerol?
A1: Unlike chemical esterification which can lead to harsh side products, enzymatic esterification, typically catalyzed by lipases, operates under milder conditions. The main "side reactions" are generally the sequential esterification steps that produce diacylglycerols (DAGs) and triacylglycerols (TAGs) when the desired product is a monoacylglycerol (MAG), and the reverse reaction of hydrolysis. Acyl migration, the process where the acyl group moves between the different hydroxyl positions on the glycerol backbone, can also occur.
Q2: My reaction is producing a high yield of di- and triglycerides instead of the desired monoacylglycerol. What could be the cause?
A2: The formation of DAGs and TAGs is a common issue and is often influenced by the molar ratio of your substrates. A lower glycerol-to-fatty-acid molar ratio can favor the formation of higher esters. Additionally, prolonged reaction times can also lead to the further esterification of MAGs.
Q3: The overall conversion of my fatty acid is low. What factors might be inhibiting the reaction?
A3: Low conversion rates can be attributed to several factors. One of the most common is the presence of water, which is a byproduct of the esterification reaction and can promote the reverse reaction, hydrolysis.[1] High concentrations of glycerol can also increase the viscosity of the reaction mixture, leading to mass transfer limitations.[2] Furthermore, the choice of solvent and enzyme concentration can significantly impact the reaction rate.
Q4: How does water activity affect the enzymatic esterification of glycerol?
A4: Water activity is a critical parameter in lipase-catalyzed reactions in non-aqueous media. While a small amount of water is essential for enzyme activity, excess water will shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[1][3][4][5] Controlling water activity, for instance by using molecular sieves or performing the reaction under vacuum, is crucial for maximizing ester production.[4][6]
Q5: What is the optimal temperature for enzymatic esterification of glycerol?
A5: The optimal temperature is enzyme-dependent. While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation and loss of activity.[7][8][9] It is crucial to consult the specifications for the lipase (B570770) you are using. For commonly used lipases like Novozym 435, temperatures around 50-80°C are often employed.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield | High water content promoting hydrolysis. | - Add a dehydrating agent like molecular sieves to the reaction medium.[6] - Conduct the reaction under vacuum to continuously remove water. - Ensure all reactants and solvents are anhydrous. |
| Sub-optimal temperature. | - Optimize the reaction temperature according to the specific lipase's activity profile. Avoid temperatures that can cause enzyme denaturation.[7][8][9] | |
| Inappropriate substrate molar ratio. | - An excess of glycerol can help shift the equilibrium towards ester formation. Experiment with different glycerol-to-fatty-acid molar ratios.[10] | |
| High Yield of Di- and/or Triglycerides (when Monoacylglycerol is the target) | Incorrect substrate molar ratio. | - Increase the molar ratio of glycerol to fatty acid. A higher concentration of glycerol will favor the formation of monoacylglycerols.[11] |
| Prolonged reaction time. | - Monitor the reaction progress over time and stop the reaction when the desired monoacylglycerol concentration is reached. | |
| Non-specific lipase. | - Use a 1,3-specific lipase if you are targeting the synthesis of 1,3-diacylglycerols or monoacylglycerols at the primary positions. | |
| Enzyme Inactivation | High temperature. | - Operate at a temperature within the recommended range for the specific lipase to prevent thermal denaturation.[7][8][9] |
| Presence of inhibitory substances in crude glycerol. | - If using crude glycerol from biodiesel production, impurities may inhibit the enzyme. Consider a purification step for the glycerol. | |
| Reaction is Too Slow | Poor mixing due to high viscosity. | - Increase the agitation speed to improve mass transfer.[2] - Consider using a suitable solvent to reduce the viscosity of the reaction medium.[12] |
| Low enzyme concentration. | - Increase the enzyme loading. However, be aware that an excessively high concentration can lead to mass transfer limitations due to particle aggregation.[2][13] |
Quantitative Data Summary
The following tables summarize the impact of key parameters on the product distribution in the enzymatic esterification of glycerol.
Table 1: Effect of Glycerol to Fatty Acid Molar Ratio on Product Composition
| Glycerol:Fatty Acid Molar Ratio | Monoacylglycerol (MAG) (%) | Diacylglycerol (DAG) (%) | Triacylglycerol (TAG) (%) | Reference |
| 1:1 | ~50 | ~34.6 | ~8.4 | [11] |
| 4:1 | 50 | 34.6 | 8.4 | [11] |
Note: The study by Mustafa et al. (2007) showed that increasing the glycerol to lauric acid ratio from 1:1 to 4:1 did not significantly improve the selectivity towards MAG, though it did increase the overall fatty acid conversion.
Table 2: Product Composition in a Pilot-Scale Enzymatic Esterification
| Product | Crude Product Composition (%) | Reference |
| Free Fatty Acids (FFAs) | 8.56 - 30.53 | [6] |
| Monoacylglycerols (MAGs) | 11.79 - 26.22 | [6] |
| Diacylglycerols (DAGs) | 35.04 - 39.58 | [6] |
| Triacylglycerols (TAGs) | 22.64 - 25.64 | [6] |
Note: This data from a study on the synthesis of 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol highlights a typical distribution of products before purification.
Experimental Protocols
General Protocol for Enzymatic Esterification of Glycerol to Monoacylglycerols
This protocol provides a general framework. Optimization of specific parameters is recommended for each unique substrate and enzyme combination.
-
Reactant and Enzyme Preparation:
-
Dry the glycerol and fatty acid to remove any residual water. This can be achieved by heating under vacuum.
-
The lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435) should be pre-dried if necessary.
-
-
Reaction Setup:
-
In a temperature-controlled reactor, add the desired molar ratio of glycerol and fatty acid (e.g., a 4:1 molar ratio of glycerol to fatty acid is a common starting point to favor MAG formation).
-
If a solvent-free system is not desired, add an appropriate organic solvent (e.g., tert-butanol).
-
Add a dehydrating agent, such as 4Å molecular sieves (typically 10-20% w/w of the total reactants), to the mixture.[6]
-
Set the desired reaction temperature (e.g., 60°C).
-
-
Initiation and Monitoring:
-
Once the reaction mixture reaches the set temperature, add the immobilized lipase (e.g., 5-10% w/w of the total reactants).
-
Maintain constant stirring to ensure proper mixing.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
The product mixture can then be purified to isolate the desired monoacylglycerol. This may involve techniques like molecular distillation or solvent extraction to remove unreacted substrates and byproducts.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. project-incite.eu [project-incite.eu]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]
Improving peak resolution in HPLC analysis of 1,3-Dilinolein
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Dilinolein.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak resolution (e.g., broad or overlapping peaks) for this compound?
Poor peak resolution in lipid analysis is a common issue that can stem from several factors. The most frequent causes include a non-optimized mobile phase, suboptimal column temperature, or issues with the column itself.[1][2] Broad peaks can significantly reduce the sensitivity and resolution of your separation.[3] It is also possible that you are observing co-elution with a closely related isomer, such as 1,2-Dilinolein.[3][4]
Q2: My this compound peak is exhibiting significant tailing. What are the likely causes and solutions?
Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. For lipids, a common cause is the interaction with residual silanol (B1196071) groups on the silica-based column packing.[3]
-
Solution 1: Mobile Phase Modification: Add a small amount of a weak acid, like 0.1% formic or acetic acid, to the mobile phase. This helps to suppress the ionization of the silanol groups, minimizing secondary interactions.[3]
-
Solution 2: Adjust pH: Operating the mobile phase at a slightly acidic pH (e.g., 3-5) can also reduce peak tailing for many lipid classes.[3]
-
Solution 3: Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use shorter, narrower internal diameter tubing where possible.[3]
Q3: How can I optimize my mobile phase to better separate this compound from other lipids?
Mobile phase composition is a critical factor for achieving good separation.[5] For reversed-phase (RP-HPLC) separation of lipids like this compound, gradient elution is typically employed.[3][6]
-
Solvent Selection: Common mobile phases consist of mixtures of acetonitrile (B52724), methanol (B129727), isopropanol, and water.[3] Acetonitrile is often preferred for its low viscosity, while methanol can offer different selectivity.[7]
-
Gradient Adjustment: Start with a higher percentage of the aqueous component and gradually increase the organic solvent content. Adjusting the slope of the gradient can improve the separation of closely eluting compounds.[5]
-
Use of Additives: Incorporating additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can help mask residual silanol groups and improve peak shape.[3]
Q4: What is the effect of column temperature on my separation, and what is a good starting point?
Column temperature plays a significant role in HPLC separations.[8]
-
Effect on Retention Time: Increasing the column temperature generally decreases the retention time of analytes.[9][10] This is because the viscosity of the mobile phase is reduced, and the solubility of the analyte in the mobile phase increases.[9][11]
-
Effect on Peak Shape: Higher temperatures can lead to sharper, narrower peaks due to increased diffusion coefficients, which improves column efficiency.[11][12]
-
Recommended Temperature: For lipid separations, a column temperature of 35°C or higher often improves separation and peak shape.[12] A good starting range is typically 35-50°C.[12][13] It is crucial to maintain a stable temperature to ensure reproducible results.[8]
Q5: Can changing my HPLC column improve the resolution of this compound?
Yes, the column is a key component influencing resolution.[2]
-
Stationary Phase: A C18 stationary phase is the most common and recommended choice for analyzing lipidomes of intermediate polarity, which includes diacylglycerols.[6][14] For highly hydrophobic lipids, a C30 column may be more suitable.[6]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency (more theoretical plates) and thus better resolution.[15][16]
-
Column Dimensions: Increasing the column length can also increase the number of theoretical plates and improve resolution, though this will also increase analysis time and backpressure.[1][15]
Q6: My retention times are drifting during my analysis sequence. How can I resolve this?
Drifting retention times are typically indicative of a system that has not reached equilibrium.[17]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the injection sequence. This is especially important for gradient methods.
-
Temperature Fluctuations: Unstable column temperatures can cause retention times to shift. Use a column oven set at least 5-10°C above ambient temperature to ensure consistency.[8][11]
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed and degassed. Changes in the mobile phase composition over time can cause retention to drift.
Troubleshooting Guides
Systematic Approach to Improving Peak Resolution
When facing resolution issues, it is best to follow a logical troubleshooting sequence. This workflow outlines the key parameters to investigate and the order in which to address them for efficient method development.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Data and Protocols
Quantitative Data Summary
For effective method development, it is crucial to understand how different parameters affect the chromatography.
Table 1: Summary of Mobile Phase Optimization Strategies
| Parameter | Recommended Adjustment | Expected Outcome on Resolution |
| Organic Modifier Strength | Decrease the percentage of organic solvent (e.g., acetonitrile) in a reversed-phase method.[2] | Increases retention time, potentially providing more time for peaks to separate.[2] |
| Mobile Phase Additive | Add 0.1% formic acid or acetic acid to the mobile phase.[3] | Improves peak shape by reducing tailing from silanol interactions.[3] |
| Mobile Phase pH | Adjust pH to a slightly acidic range (3-5).[3] | Suppresses ionization of silanol groups, leading to more symmetrical peaks.[3] |
| Solvent Type | Switch the organic modifier (e.g., from acetonitrile to methanol).[15] | Alters selectivity (α), which can significantly change the elution order and spacing of peaks.[2] |
Table 2: Effect of Column Temperature on Chromatographic Parameters
| Temperature Change | Effect on Retention Time | Effect on Peak Shape | Effect on System Backpressure |
| Increase | Decreases.[8][11] | Peaks become narrower and taller (more efficient).[11][12] | Decreases due to lower mobile phase viscosity.[11] |
| Decrease | Increases.[8] | Peaks may become broader. | Increases due to higher mobile phase viscosity. |
Experimental Protocols
Key Experiment: Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a general methodology for the separation of diacylglycerol isomers based on established procedures.[4][14]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or extracted lipid sample in a suitable solvent such as chloroform/methanol (2:1, v/v) or isopropanol.
-
Ensure the final sample concentration is within the linear range of the detector to avoid column overload.[3]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.[1]
-
-
HPLC System and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).[14]
-
Column: A high-resolution C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: Acetonitrile/Water (e.g., 90:10, v/v) with 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient Program:
-
Start with a percentage of Mobile Phase B suitable for retaining this compound.
-
Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute all components.
-
Include a column wash step with a high percentage of Mobile Phase B, followed by re-equilibration at initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.[3]
-
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Mobile Phase for 1,3-Dilinolein Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of 1,3-Dilinolein. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its 1,2-isomer so challenging?
The primary difficulty lies in the high structural similarity between the 1,3- and 1,2-diolein isomers. They share the same molecular weight and possess very similar physicochemical properties, such as polarity and solubility.[1] This results in nearly identical retention behaviors in many chromatographic systems, often leading to co-elution.[1] Effective separation necessitates high-resolution techniques capable of exploiting subtle differences in their molecular shape and interaction with the stationary phase.[1]
Q2: What are the most effective analytical techniques for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most commonly employed and effective technique for this separation.[1][2] Supercritical Fluid Chromatography (SFC) is also a powerful alternative.[1] For separations based on the number and position of double bonds, Silver Ion HPLC (Ag-HPLC) can be highly effective.[3]
Q3: What is a good starting mobile phase for the RP-HPLC separation of this compound?
A simple and often effective starting point is an isocratic elution with 100% acetonitrile (B52724).[1][2] This method has been successfully used to separate various diacylglycerol (DAG) molecular species.[2] For more complex mixtures, a gradient elution using a combination of solvents like water, acetonitrile, and isopropanol (B130326) may be necessary to achieve optimal separation.[3][4]
Q4: What detection method is suitable for this compound analysis?
Since diacylglycerols lack a strong chromophore, UV detection at a low wavelength, such as 205 nm, is commonly used.[2] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed, with MS providing the added benefit of definitive identification through fragmentation patterns.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Isomers | 1. Mobile phase composition is not optimal. 2. Inappropriate column stationary phase. 3. Column temperature is too high. | 1. Optimize the mobile phase. For RP-HPLC, try an isocratic elution with 100% acetonitrile.[1][2] For more complex separations, develop a shallow gradient program.[5] 2. Use a high-resolution C18 column.[1] A Diol column can also provide good separation for diacylglycerol isomers.[1] 3. Lower the column temperature to enhance resolution.[1] |
| Peak Tailing | 1. Active sites on the column packing. 2. Column overload. | 1. Use a modern, end-capped column or add a competing base to the mobile phase if applicable.[1] 2. Reduce the sample concentration or the injection volume.[1] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column not properly equilibrated. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase.[1] 2. Flush the column with the mobile phase for a sufficient time before each injection.[1] 3. Check pump seals and check valves for any leaks or blockages.[1] |
| Isomer Co-elution | 1. Suboptimal mobile phase strength. 2. Incorrect stationary phase. | 1. Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1] 2. Switch to a column with a different selectivity, such as a Diol or a Silver-Ion column.[1][3] |
| Poor Peak Shape | 1. Inappropriate injection solvent. 2. Column overloading. | 1. Ensure the injection solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase itself.[1] 2. Decrease the amount of sample injected onto the column.[1] |
Quantitative Data Summary
The tables below summarize typical mobile phase compositions and performance metrics for separating diacylglycerol isomers like this compound.
Table 1: Typical Mobile Phase Compositions for Diacylglycerol Separation
| Chromatography Mode | Stationary Phase | Mobile Phase Composition | Elution Mode |
| Reversed-Phase (RP-HPLC) | C18 | 100% Acetonitrile.[2] | Isocratic |
| Reversed-Phase (RP-HPLC) | C18 | Gradient of Water/Acetonitrile/Isopropanol.[3][4] | Gradient |
| Silver-Ion (Ag-HPLC) | Silver-Ion Column | 0.3% to 0.7% Acetonitrile in Hexane.[3] | Isocratic |
| Hydrophilic Interaction (HILIC) | Diol, Silica | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[3] | Gradient |
Table 2: Performance Metrics for 1,3-Diolein Isomer Separation Methods
| Method | Typical Purity Achieved | Resolution (Rs) | Key Advantages |
| RP-HPLC | >98% | >1.5 (with optimization)[1] | High resolution, good reproducibility, widely available.[1] |
| Supercritical Fluid Chromatography (SFC) | High | Often higher than HPLC | Fast separations, reduced solvent consumption. |
| Enzymatic Methods | High (e.g., 98.2%)[1] | N/A | High specificity for the 1,3-position.[1] |
Detailed Experimental Protocol
This section provides a representative RP-HPLC protocol for the separation of this compound from its isomers, based on established methods.[2]
Objective: To separate this compound from other diacylglycerol (DAG) species.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and UV detector.
-
Column: High-resolution C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: HPLC-grade Acetonitrile (100%).
-
Sample Solvent: Mobile phase (100% Acetonitrile).
-
Standards: Pure this compound and 1,2-Dilinolein standards for peak identification.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 100% Acetonitrile.
-
Flow Rate: 1.0 - 1.1 mL/min.[2]
-
Column Temperature: 20-30°C (optimization may be required).
-
Injection Volume: 10-20 µL.
-
Detection: UV at 205 nm.[2]
-
Run Time: Sufficient to allow for the elution of all relevant peaks.
3. Procedure:
-
Mobile Phase Preparation: Degas the HPLC-grade acetonitrile using an appropriate method (e.g., sonication, vacuum filtration) to remove dissolved gases.
-
System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peaks.
-
Peak Identification: Identify the this compound peak by comparing its retention time with that of a pure standard. The typical elution order is this compound followed by 1,2-dilinolein.[2]
Workflow and Logic Diagrams
The following diagrams illustrate the workflow for optimizing a mobile phase and the logical relationships between key separation factors.
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Key factors influencing HPLC separation performance.
References
Technical Support Center: GC-MS Analysis of 1,3-Dilinolein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-dilinolein.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, a diacylglycerol, is a relatively large and polar molecule with low volatility. Direct analysis by GC-MS is challenging because it may not vaporize completely in the GC inlet, leading to poor chromatographic performance, including peak tailing and low sensitivity. Derivatization, most commonly silylation, replaces the active hydrogen on the hydroxyl group with a less polar and more stable trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.[1][2]
Q2: What are the most common silylating reagents for diacylglycerol analysis?
A2: The most frequently used silylating reagents for compounds with hydroxyl groups, like this compound, are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] Often, a catalyst such as trimethylchlorosilane (TMCS) is added at a low concentration (e.g., 1%) to increase the reactivity of the silylating agent.[3][4]
Q3: How can I distinguish between this compound and its 1,2-isomer using GC-MS?
A3: While chromatographic separation of 1,2- and 1,3-diacylglycerol isomers can be challenging, their mass spectra after silylation show distinct fragmentation patterns. A key diagnostic ion for distinguishing between these positional isomers is the [M-RCO2CH2]+ ion.[5] The fragmentation patterns of the trimethylsilyl (TMS) derivatives will differ, allowing for identification based on the mass spectra of the eluting peaks.[5] Tandem mass spectrometry (MS/MS) can further aid in the differentiation of these isomers.[5]
Q4: What type of GC column is recommended for the analysis of silylated this compound?
A4: For high-temperature GC-MS analysis of high molecular weight lipids like diacylglycerols, a high-temperature stable capillary column with an apolar stationary phase is recommended.[6] A common choice is a column coated with 5% diphenyl/95% dimethylpolysiloxane, which is chemically inert towards silylated compounds.[6]
Troubleshooting Guide
Peak Shape Problems
Q: My chromatogram for silylated this compound shows significant peak tailing. What are the possible causes and solutions?
A: Peak tailing in the GC-MS analysis of silylated diacylglycerols can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Derivatization: If the silylation reaction is incomplete, the remaining underivatized this compound will have active hydroxyl groups that can interact with active sites in the GC system, causing peak tailing.
-
Solution: Ensure the sample is completely dry before adding the silylating reagent, as moisture will deactivate the reagent.[1] Optimize the derivatization conditions by adjusting the reagent-to-sample ratio, reaction time, and temperature. A molar excess of the silylating reagent is recommended.[3]
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can lead to interactions with the analyte.
-
Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[7] Consider using a deactivated liner. If the column is old or has been exposed to contaminants, active sites may have developed. Trimming the first 10-20 cm of the column from the inlet side can often resolve this issue.[8] If tailing persists, the column may need to be replaced.[7]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing.
-
Solution: Try diluting the sample and re-injecting.
-
-
Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[7]
-
Quantitative Issues
Q: I am experiencing low and inconsistent recovery of this compound. What should I investigate?
A: Low and variable recovery is a common issue in the analysis of high molecular weight lipids.
-
Injector Discrimination: In split/splitless injectors, higher boiling point compounds like silylated this compound may not be transferred to the column as efficiently as more volatile compounds, an issue known as injector discrimination.
-
Solution: An on-column injection technique is often preferred for the analysis of thermally labile and high molecular weight compounds as it minimizes discrimination.[6] If using a splitless injector, optimize the initial oven temperature to be about 20°C below the boiling point of the solvent to ensure proper solvent trapping and focusing of the analytes at the head of the column.[9]
-
-
Thermal Degradation: Although derivatization increases thermal stability, some degradation can still occur at the high temperatures used in the injector and column.
-
Sample Preparation Losses: Analyte can be lost during sample extraction and derivatization steps.
-
Solution: The use of an appropriate internal standard is crucial for accurate quantification. A structurally similar diacylglycerol that is not present in the sample, or a stable isotope-labeled version of the analyte, should be added at the beginning of the sample preparation process to correct for any losses.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of diacylglycerols using chromatographic methods. Note that specific data for this compound is limited, and these values are representative of diacylglycerol analysis in general.
| Parameter | Typical Value | Method | Reference Compound(s) |
| Limit of Detection (LOD) | 0.2 µg/mL | RP-HPLC-UV | This compound |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | RP-HPLC-UV | This compound |
| Recovery | 84% - 112% | GC-FID | Unsaturated Fatty Acids (as esters) |
| Intra-day Precision (%RSD) | < 4% | GC-FID | Fatty Acid Methyl Esters |
| Inter-day Precision (%RSD) | < 6% | GC-FID | Fatty Acid Methyl Esters |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.
Materials:
-
Dried lipid extract containing this compound
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable aprotic solvent
-
Internal standard solution (e.g., a diacylglycerol not present in the sample)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Place the dried lipid extract (or a known amount of this compound standard) into a GC vial. Ensure the sample is completely free of water, as moisture will quench the derivatization reaction.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial.
-
Reconstitution: Add 100 µL of pyridine to dissolve the lipid residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be further diluted with a suitable solvent like hexane.
Protocol 2: GC-MS Analysis of Silylated this compound
This protocol provides a starting point for the GC-MS analysis. Parameters should be optimized for your specific instrument and application.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap)
-
High-temperature stable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane)
GC Parameters:
-
Injector: On-column or Splitless
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 5°C/min to 320°C
-
Ramp 3: 2.5°C/min to 350°C, hold for 10 minutes[6]
-
-
Injection Volume: 1 µL
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-750
Visualizations
Caption: Experimental Workflow for GC-MS Analysis of this compound.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aocs.org [aocs.org]
Technical Support Center: Enhancing the Efficiency of 1,3-Dilinolein Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification of 1,3-Dilinolein. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most effective and commonly employed techniques for purifying this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Supercritical Fluid Chromatography (SFC), and low-temperature crystallization.[1][2] RP-HPLC is particularly powerful for separating this compound from its isomers due to differences in hydrophobicity.[3] SFC offers a faster alternative with reduced solvent consumption, while low-temperature crystallization is useful for removing various impurities by taking advantage of different crystallization points.[1][2]
Q2: Why is the separation of this compound from its 1,2-isomer so challenging?
A2: The separation is difficult because this compound and its 1,2-isomer have the same molecular weight and very similar physicochemical properties, such as polarity and solubility.[1] This high degree of structural similarity leads to similar behaviors in many chromatographic systems, often resulting in co-elution.[1] High-resolution techniques are necessary to exploit the subtle differences in their molecular shapes.[1]
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical technique.[3][4] For detection and structural confirmation, HPLC is often coupled with detectors like an Evaporative Light Scattering Detector (ELSD), Ultraviolet (UV) detector, or a Mass Spectrometer (MS).[3][5][6] LC-MS is particularly useful as it provides both separation and structural information, allowing for differentiation based on the fragmentation patterns of the molecular ions.[3]
Q4: Can crystallization be used for this compound purification?
A4: Yes, low-temperature crystallization can be an effective purification method.[2] This technique relies on the differences in crystallization points between this compound and other impurities. The process typically involves dissolving the crude product in a suitable solvent and then slowly cooling the solution to induce the crystallization of the pure this compound.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | 1. Inappropriate column stationary phase.2. Mobile phase composition is not optimal.3. Column temperature is too high. | 1. Use a high-resolution C18 reversed-phase column.[1][3]2. Optimize the mobile phase. An isocratic elution with 100% acetonitrile (B52724) can be effective.[1][4]3. Lower the column temperature to improve resolution.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate injection solvent.2. Column overloading. | 1. Ensure the injection solvent is compatible with the mobile phase.[1]2. Reduce the sample concentration or the injection volume.[1] |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. The column is not properly equilibrated.3. Pump malfunction (e.g., leaks, faulty seals). | 1. Ensure proper mixing and degassing of the mobile phase.[1]2. Flush the column with the mobile phase for a sufficient duration before injection.[1]3. Check pump seals and valves for any leaks or blockages.[1] |
| Peak Tailing | 1. Presence of active sites on the column packing material.2. Column overload. | 1. Use an end-capped column or add a competing base to the mobile phase.[1]2. Decrease the amount of sample injected onto the column.[1] |
Low-Temperature Crystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is an Oily Mixture Instead of Crystals | 1. Presence of impurities inhibiting crystallization.2. The concentration of this compound is too low. | 1. Pre-purify the crude product using another method (e.g., column chromatography) to remove inhibitors.[2]2. Concentrate the this compound in the crude mixture before initiating crystallization.[2] |
| Low Purity After Crystallization | 1. Inappropriate solvent system.2. Co-crystallization of impurities. | 1. Screen different solvents or solvent mixtures to improve separation resolution.2. Optimize the cooling rate; a slower cooling process can lead to higher purity crystals. |
General Purification Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient enzymatic synthesis (if applicable).2. Suboptimal reaction conditions (time, temperature).3. Loss of product during transfer or extraction steps. | 1. Ensure the lipase (B570770) is active and used at its optimal pH and temperature.[2]2. Perform a time-course study to find the optimal reaction time.[2]3. Handle samples carefully and ensure complete extraction from the reaction mixture. |
| High Levels of Impurities (e.g., Monoolein, Triolein) | 1. Incomplete or over-esterification during synthesis.2. Inefficient purification method. | 1. Adjust reaction time or enzyme concentration to favor diolein formation. Carefully control the molar ratio of substrates.[2]2. Employ a more effective purification technique like RP-HPLC or SFC.[2] |
Data Presentation
Performance Metrics of Different Purification Methods
| Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >98% | Variable | High resolution, good reproducibility.[1] | Can require long run times.[1] |
| Preparative SFC | >99% | >90% | Fast, reduced solvent consumption, high throughput.[1] | Requires specialized equipment.[1] |
| Enzymatic Synthesis & Purification | >98% | ~81% | High isomeric specificity, environmentally friendly.[1] | Can be complex to optimize. |
Experimental Protocols
Protocol 1: RP-HPLC for this compound Analysis and Purification
This protocol outlines a general method for the separation of this compound from its isomers.
-
Sample Preparation :
-
Instrumentation and Conditions :
-
HPLC System : A system equipped with a pump capable of precise gradient or isocratic delivery, an autosampler, a column thermostat, and a suitable detector (e.g., ELSD, UV, or MS).[3][5]
-
Column : A high-resolution C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5] Using multiple columns in series can enhance resolution.[3]
-
Mobile Phase : Isocratic elution with 100% acetonitrile is often effective for separating diacylglycerol isomers.[4] Alternatively, a gradient of Acetonitrile (Solvent A) and a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 90:10, v/v) (Solvent B) can be used.[3]
-
Flow Rate : Typically around 1.0 - 1.5 mL/min.[4]
-
Column Temperature : Maintain a constant, controlled temperature (e.g., 30°C). Lowering the temperature can enhance resolution.[1]
-
Detection : For UV detection, a wavelength of 205 nm is commonly used.[4] For mass spectrometry, ESI or APCI ionization modes can be employed.[3][6]
-
-
Data Analysis :
-
Identify peaks based on retention times compared to a certified reference standard.
-
For LC-MS, confirm identity by analyzing the mass-to-charge ratio (m/z) and fragmentation patterns. For 1,3-isomers, the MS/MS spectrum will show a more intense peak corresponding to the loss of the fatty acid at the sn-1/3 position.[3]
-
Protocol 2: Low-Temperature Crystallization
This protocol provides a general workflow for purifying this compound via crystallization.
-
Dissolution :
-
Dissolve the crude this compound mixture in a suitable solvent (e.g., acetone) at a warm temperature to ensure complete solubilization.[6]
-
-
Cooling :
-
Slowly cool the solution in a controlled manner. A programmable cooling bath is ideal. Rapid cooling can lead to the formation of unstable polymorphs or co-crystallization of impurities.[7]
-
-
Crystallization :
-
As the solution cools, this compound will start to crystallize out of the solution. The process can be monitored visually or by analyzing aliquots.
-
-
Isolation :
-
Once crystallization is complete, separate the crystals from the mother liquor by filtration or centrifugation.
-
-
Washing and Drying :
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the surface.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Mandatory Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for poor isomer separation in HPLC.
References
Overcoming solubility issues of 1,3-Dilinolein in solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,3-Dilinolein, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an unsaturated diacylglycerol with linoleic acid side-chains at the C-1 and C-3 positions.[1][2][3] It is primarily used in lipid research and as a substrate in lipase (B570770) activity assays.[4]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a solid at room temperature and is sparingly soluble in aqueous buffers. It exhibits better solubility in several organic solvents.
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in ethanol (B145695) and dimethylformamide (DMF) at approximately 10 mg/mL.[5] It is also reported to be soluble in dichloromethane (B109758) and ethyl acetate. It is slightly soluble in chloroform (B151607) and methanol.
Q4: How can I prepare an aqueous solution of this compound for my experiments?
A4: To prepare an aqueous solution, it is recommended to first dissolve the this compound in an organic solvent like ethanol and then dilute this solution with the aqueous buffer of your choice. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[5] It is not recommended to store the aqueous solution for more than one day.[5]
Q5: Are there any special handling and storage considerations for this compound?
A5: Yes, this compound is sensitive to light and temperature. To prevent oxidation and degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at -20°C. When preparing formulations, it is advisable to use antioxidants like BHT or BHA.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
Problem 1: this compound is not dissolving in my chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally until the solute dissolves. |
| Low Temperature | Gently warm the solution. For many lipids, a slight increase in temperature can significantly improve solubility. Avoid excessive heat to prevent degradation. |
| Solvent Purity | Ensure the solvent is of high purity and free from water, which can decrease the solubility of lipophilic compounds. |
| Incorrect Solvent Choice | Refer to the solubility data table below. If the current solvent is not effective, consider switching to an alternative like ethanol or DMF.[5] |
Problem 2: Precipitation occurs when adding the this compound stock solution to my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Aqueous Solubility | The final concentration of this compound in the aqueous medium may be too high. Try preparing a more dilute solution. |
| "Salting Out" Effect | High salt concentrations in the buffer can reduce the solubility of organic molecules. Consider using a buffer with a lower ionic strength if your experiment allows. |
| pH of the Buffer | While this compound itself doesn't have a pKa in the typical physiological range, the pH can influence the stability of the emulsion. Ensure the pH is suitable for your experimental system. |
| Inadequate Mixing | Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote the formation of a stable dispersion. Sonication can also be an effective method to create a more uniform emulsion. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
Objective: To prepare a concentrated stock solution of this compound in ethanol for subsequent dilution in aqueous media.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Glass vial with a PTFE-lined cap
-
Vortex mixer
-
Nitrogen gas source (optional)
Methodology:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but do not exceed 40-50°C.
-
(Optional) To enhance stability, purge the headspace of the vial with dry nitrogen gas before sealing.
-
Store the stock solution at -20°C.
Protocol 2: Lipase Activity Assay Using this compound as a Substrate
Objective: To determine the activity of lipase by measuring the release of linoleic acid from this compound. This protocol is based on an electrochemical detection method.[4]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Lipase enzyme solution
-
Sodium borate (B1201080) buffer (0.1 M, pH 9)
-
Differential Pulse Voltammetry (DPV) setup with a suitable working electrode (e.g., carbon paste electrode modified with cobalt(II)phthalocyanine and multi-walled carbon nanotubes)[4]
Methodology:
-
Prepare the reaction mixture by adding a specific volume of the sodium borate buffer to a reaction vessel.
-
Add a known amount of the this compound stock solution to the buffer to achieve the desired final substrate concentration. Ensure thorough mixing to form a stable emulsion.
-
Initiate the enzymatic reaction by adding the lipase solution to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
At defined time intervals, withdraw aliquots of the reaction mixture.
-
Analyze the aliquots using DPV to measure the amount of linoleic acid produced. The electrochemical signal will be proportional to the concentration of the released fatty acid.
-
Calculate the lipase activity based on the rate of linoleic acid formation.
Visualizations
Caption: General workflow for preparing and using this compound in an experiment.
Caption: Troubleshooting logic for addressing this compound solubility issues.
Caption: Workflow for a lipase activity assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. usbio.net [usbio.net]
Minimizing impurities in the synthesis of 1,3-Dilinolein
Technical Support Center: Synthesis of 1,3-Dilinolein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | The activity and stability of the lipase (B570770) are highly dependent on temperature. For many commonly used 1,3-specific lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) or Candida antarctica (Novozym 435), the optimal temperature is typically between 40°C and 60°C. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slower reaction rate.[1][2][3] |
| Incorrect Molar Ratio of Reactants | An inappropriate molar ratio of linoleic acid to glycerol (B35011) can negatively impact the reaction equilibrium. A molar ratio of 2:1 (linoleic acid:glycerol) is often optimal.[4] An excess of glycerol can increase the viscosity of the reaction mixture, leading to mass transfer limitations, and may also inhibit the enzyme.[1][5] |
| Inadequate Water Removal | The esterification reaction produces water as a byproduct. Failure to remove this water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield of this compound.[6] Implementing a vacuum or using molecular sieves can effectively remove water and drive the reaction forward.[7][8] |
| Low Enzyme Activity or Inappropriate Enzyme Choice | The selected lipase may not be suitable for the reaction or may have lost activity. Ensure the use of a 1,3-regiospecific lipase. If reusing the enzyme, verify its activity has not significantly diminished over consecutive batches.[9] |
Question 2: What is causing the high concentration of 1,2-Dilinolein in my product?
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Acyl Migration | Acyl migration is the primary cause of 1,2-Dilinolein formation. This intramolecular rearrangement is often prompted by higher reaction temperatures and prolonged reaction times.[1][4] To minimize this, consider running the reaction at a lower temperature (e.g., 40-50°C) and for a shorter duration, while monitoring the product composition over time. |
| Non-Specific Lipase Activity | If the lipase used is not strictly 1,3-regiospecific, it can catalyze esterification at the sn-2 position, leading to the formation of 1,2-Dilinolein. Verify the specificity of your enzyme. |
| High Water Content | High water activity in the reaction medium can sometimes promote acyl migration. Ensure efficient water removal throughout the synthesis. |
Question 3: How can I reduce the amount of residual free linoleic acid in my final product?
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | The reaction may not have reached completion. Try extending the reaction time or optimizing other parameters such as temperature and enzyme concentration to drive the esterification process further. |
| Suboptimal Molar Ratio | An excess of linoleic acid in the initial reaction mixture can result in unreacted fatty acids in the final product. While a slight excess is often used to drive the reaction, a large excess should be avoided. A 4:1 molar ratio of caprylic acid to glycerol was found to be optimal for minimizing residual fatty acids in one study.[10] |
| Ineffective Purification | The purification method may not be adequate for removing all free fatty acids. Techniques such as molecular distillation are highly effective for separating free fatty acids from diacylglycerols due to their lower boiling points.[11] Alkaline extraction can also be employed to remove free fatty acids. |
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in the synthesis of this compound? A1: The primary impurities include mono-linolein (monoglycerides), trilinolein (B126924) (triglycerides), unreacted free linoleic acid, and the positional isomer 1,2-Dilinolein.[4]
Q2: Which lipase is best for synthesizing this compound? A2: Lipases with high 1,3-regiospecificity are essential. Commonly used and effective lipases include immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM) and Candida antarctica lipase B (e.g., Novozym 435).[9][12]
Q3: What is the optimal temperature for the enzymatic synthesis of this compound? A3: The optimal temperature typically lies between 40°C and 60°C.[1][2] It is a trade-off between maximizing the reaction rate and minimizing acyl migration and enzyme deactivation, which become more pronounced at higher temperatures.[1][3]
Q4: How does the molar ratio of linoleic acid to glycerol affect the purity of this compound? A4: The molar ratio is a critical parameter. A stoichiometric ratio of 2:1 (linoleic acid:glycerol) is theoretically required. However, slight adjustments may be necessary depending on the specific reaction conditions. An excess of glycerol can lead to increased mono-linolein formation and potential enzyme inhibition, while a significant excess of linoleic acid will result in higher residual free fatty acids in the product.[1][4][5]
Q5: Why is water removal important during the synthesis? A5: Esterification is a reversible reaction that produces water. Removing water as it is formed shifts the equilibrium towards the products, thereby increasing the yield of this compound.[6] This can be achieved by applying a vacuum or using molecular sieves.[7][8]
Q6: What analytical method is recommended for determining the purity and isomeric composition of my this compound product? A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established method for separating and quantifying 1,2- and 1,3-diacylglycerol isomers.[13][14] Isocratic elution with 100% acetonitrile (B52724) and UV detection at 205 nm has been shown to be effective, with this compound eluting before 1,2-dilinolein.[13][15]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general procedure for the solvent-free enzymatic synthesis of this compound.
Materials:
-
Glycerol
-
Linoleic acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Reaction vessel (e.g., 50 mL pear-shaped flask)
-
Water bath with temperature control
-
Vacuum pump
-
Magnetic stirrer
Procedure:
-
Combine glycerol and linoleic acid in the reaction vessel, typically at a molar ratio of 1:2.[16]
-
Add the immobilized lipase. The amount of lipase is usually between 5-10% (w/w) of the total reactants.[9][16]
-
Place the vessel in a water bath set to the desired temperature (e.g., 50°C).[16]
-
Begin stirring to ensure adequate mixing of the reactants and catalyst.
-
Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the reaction.[16]
-
Allow the reaction to proceed for the desired time (e.g., 3-8 hours), taking small samples periodically to monitor the progress by a suitable analytical method like HPLC.[9]
-
Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized lipase. The lipase can often be washed and reused.
-
The crude product can then be purified.
Protocol 2: Purification of this compound
This protocol outlines a two-step purification process to remove common impurities from the crude reaction mixture.
Step 1: Removal of Free Linoleic Acid by Molecular Distillation
-
Transfer the crude product into a molecular distillation apparatus.
-
Set the distillation temperature and pressure to selectively evaporate the free linoleic acid, which has a lower boiling point than the diacylglycerols.
-
Collect the purified diacylglycerol fraction as the residue.
Step 2: Separation of Diacylglycerols by Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether and diethyl ether.
-
Dissolve the diacylglycerol fraction from Step 1 in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent system. The different components (trilinolein, this compound, 1,2-dilinolein, and mono-linolein) will separate based on their polarity. Typically, trilinolein will elute first, followed by the diacylglycerol isomers and then the more polar mono-linolein.
-
Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
References
- 1. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food Science of Animal Resources [kosfaj.org]
- 4. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 5. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Fast synthesis of 1,3-DAG by Lecitase® Ultra-catalyzed esterification in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 1,3-Dilinolein Quantification
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 1,3-dilinolein against alternative analytical methods. It is designed for researchers, scientists, and drug development professionals, providing supporting data and detailed experimental protocols to aid in method selection and validation.
Method Performance Comparison
The accurate quantification of this compound, a key diacylglycerol (DAG), is crucial in various fields. While Reversed-Phase HPLC (RP-HPLC) is a robust and widely used technique, other methods offer distinct advantages depending on the analytical requirements. The selection of an appropriate method hinges on factors like required sensitivity, sample matrix complexity, and available instrumentation.
Table 1: Comparison of Analytical Methods for Diacylglycerol Quantification
| Parameter | RP-HPLC with UV/ELSD | Gas Chromatography (GC-FID) | Supercritical Fluid Chromatography (SFC-MS) |
|---|---|---|---|
| Principle | Separation based on polarity of molecules.[1] | Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point.[2] | Separation using a supercritical fluid (like CO2) as the mobile phase.[3][4] |
| Linearity (R²) | > 0.995[5] | Typically > 0.99 | > 0.998[6] |
| Accuracy (% Recovery) | 90 - 110%[5] | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 5%[5][7] | < 5% | < 10% |
| Limit of Detection (LOD) | 0.2 - 0.7 µg/mL (for this compound)[8] | ~0.5 µg/mL | ~0.1 - 10 ng/mL |
| Sample Preparation | Direct injection after dilution/extraction.[5] | Derivatization to FAMEs is required.[2][9] | Minimal; direct injection often possible.[10] |
| Analysis Time | 15 - 30 min[11][12] | 20 - 40 min | < 15 min[13] |
| Advantages | Good resolution, robust, widely available. | High sensitivity for fatty acid profiling.[2] | Fast, improved resolution for isomers, environmentally friendly.[3][4][13] |
| Disadvantages | UV detection requires a chromophore; ELSD is non-linear.[14] | Destructive, requires derivatization, high temperatures can degrade samples.[2] | Higher initial instrument cost.[10] |
Note: The data presented is compiled from studies on diacylglycerols and triglycerides and serves as a strong indicator of expected performance.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below is a representative protocol for the analysis of this compound using RP-HPLC with UV detection.
Validated RP-HPLC Method for this compound
This method is based on the isocratic separation of diacylglycerol isomers on a C18 column.
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable organic solvent like isopropanol (B130326) or hexane. Create a calibration curve by preparing a series of at least five dilutions from the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the lipid fraction.[5]
-
Filtration: Filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[5]
-
-
Method Validation Parameters:
-
Linearity: A coefficient of determination (R²) greater than 0.99 is typically required.[15][16]
-
Accuracy: Assessed via recovery studies by spiking a known amount of standard into a blank matrix. Recoveries are generally expected to be within 90-110%.[5][16]
-
Precision: Evaluated by the relative standard deviation (%RSD) of replicate injections. An RSD of <2% is often the goal for repeatability.[16][17]
-
Limits of Detection (LOD) and Quantification (LOQ): For this compound specifically, LOD and LOQ have been reported in the range of 0.2–0.7 µg/mL.[8]
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the HPLC method, from initial sample handling to final data analysis.
Caption: Workflow for HPLC-based quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BISC 429 [sfu.ca]
- 3. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid detection and quantification of triacylglycerol by HPLC-ELSD in Chlamydomonas reinhardtii and Chlorella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Techniques for 1,3-Dilinolein Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 1,3-Dilinolein, a specific diglyceride, is crucial for product formulation, quality control, and various research applications. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their principles, performance metrics, and detailed experimental protocols to aid in selecting the most suitable method for your analytical needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance parameters of the different analytical techniques for the analysis of this compound and other diglycerides.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | 0.2 µg/mL (for this compound) | 0.7 µg/mL (for this compound) | >0.999 | < 2.0% | Moderate | Robust, widely available, good for routine analysis. | Lower sensitivity and specificity compared to MS detectors. |
| HPLC-MS | Separation by HPLC, detection by mass spectrometry. | Typically in the low ng/mL to pg/mL range. | Typically in the low ng/mL range. | >0.99 | < 5-10% | Moderate | High sensitivity and specificity, structural information. | Higher cost and complexity. |
| GC-FID | Separation of volatile compounds, detection by flame ionization. | ~3.15-3.19 mg/L (for general diglycerides) | ~10.30-10.50 mg/L (for general diglycerides) | >0.997 | < 6.0% | High | High resolution for volatile compounds, robust detector. | Requires derivatization for non-volatile compounds like diglycerides. |
| SFC-MS | Separation using a supercritical fluid mobile phase, detection by MS. | Method dependent, can be in the ng/mL range. | Method dependent, can be in the ng/mL range. | >0.995 | < 15% | High | Fast separations, good for chiral and isomeric separations. | Less common instrumentation, method development can be complex. |
| NMR Spectroscopy | A primary quantitative method based on nuclear spin properties. | Higher than chromatographic methods (mg range). | Higher than chromatographic methods (mg range). | Not applicable (direct quantification). | < 1-2% | Low | Non-destructive, provides detailed structural information, no need for standards for quantification (qNMR). | Lower sensitivity, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantitative analysis of this compound in various samples.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane, isopropanol, or a mixture).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detection Wavelength: 205 nm is a common wavelength for the detection of diglycerides which lack a strong chromophore.
-
Injection Volume: 10-20 µL.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of fatty acids and, with derivatization, for diglycerides.
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract the lipids from the sample using a suitable solvent system like chloroform (B151607):methanol (B129727) (2:1, v/v).
-
Derivatization: Since diglycerides are not sufficiently volatile for GC analysis, they must be derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
Dry the extracted lipid sample under a stream of nitrogen.
-
Add the silylation reagent and a suitable solvent (e.g., pyridine (B92270) or hexane).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.
-
2. GC-FID System and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Column: A high-temperature, non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Typically set at a high temperature (e.g., 320°C) to ensure rapid volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a high final temperature (e.g., 150°C to 350°C).
-
Detector Temperature: The FID is typically set at a high temperature (e.g., 350°C).
3. Calibration and Quantification:
-
Prepare and derivatize a series of this compound standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Inject the derivatized sample and quantify this compound using the calibration curve.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of isomers and thermally labile compounds without the need for derivatization.
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent that is miscible with the supercritical fluid mobile phase (e.g., a mixture of chloroform and methanol).
-
Filter the sample through a 0.45 µm filter.
2. SFC System and Conditions:
-
SFC System: A supercritical fluid chromatograph equipped with a pump for the supercritical fluid (usually CO₂), a co-solvent pump, a back-pressure regulator, a column oven, and a detector (e.g., MS or UV).
-
Column: A variety of stationary phases can be used, with polar columns like silica (B1680970) or diol-based columns often providing good separation for diglyceride isomers.
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase, often with a polar organic modifier (co-solvent) such as methanol or ethanol (B145695) to increase the elution strength. A gradient of the co-solvent is typically used.
-
Flow Rate: Typically in the range of 1-4 mL/min.
-
Back Pressure: Maintained at a constant pressure (e.g., 150 bar) to keep the mobile phase in a supercritical state.
-
Column Temperature: Usually maintained at a controlled temperature, for example, 40°C.
3. Detection:
-
Mass spectrometry (MS) is a common detector for SFC, providing high sensitivity and structural information.
-
An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for universal detection of non-volatile analytes.
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflow for this compound analysis and the logical relationship between the analytical techniques.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationships of analytical techniques.
A Comparative Guide to the Biological Activities of 1,3-Dilinolein and 1,2-Dilinolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are pivotal lipid molecules that function as key intermediates in cellular metabolism and as critical second messengers in signal transduction pathways. The stereoisomeric form of DAGs, specifically the positioning of the two fatty acid chains on the glycerol (B35011) backbone, dictates their biological function. This guide provides a comprehensive comparison of the biological activities of two specific isomers: 1,3-dilinolein and 1,2-dilinolein. While both molecules share the same chemical formula, their distinct structures lead to profoundly different roles within the cell. 1,2-diacylglycerols are well-established as potent signaling molecules, whereas 1,3-diacylglycerols primarily serve as metabolic intermediates.[1] This guide will delve into these differences, presenting available experimental data and detailed methodologies for key assays to provide a clear and objective comparison for research and drug development professionals.
Core Functional Differences: Signaling versus Metabolism
The most significant functional distinction between 1,2-dilinolein and this compound lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways.
-
1,2-Dilinolein: The Signaling Mediator
-
As a sn-1,2-diacylglycerol, 1,2-dilinolein is a potent activator of PKC.[1] Its specific stereochemical arrangement allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This activation is a critical step in signal transduction pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.
-
-
This compound: The Metabolic Intermediate
-
In contrast, this compound, a sn-1,3-diacylglycerol, is not a physiological activator of PKC.[1] Its primary role is as an intermediate in the synthesis and breakdown of triacylglycerols (TAGs). Due to its inability to effectively bind and activate PKC, this compound does not participate in the same signal transduction pathways as its 1,2-isomer.[1]
-
Quantitative Comparison of Biological Activities
While direct quantitative comparisons between this compound and 1,2-dilinolein are scarce in the literature, the functional differences can be summarized based on the well-established roles of their respective diacylglycerol isomer classes.
| Biological Activity | 1,2-Dilinolein | This compound |
| Protein Kinase C (PKC) Activation | Potent Activator | Inactive |
| Primary Cellular Role | Second Messenger in Signal Transduction | Metabolic Intermediate |
| Metabolic Fate | - Phosphorylation by diacylglycerol kinase (DGK) to phosphatidic acid- Acylation by diacylglycerol acyltransferase (DGAT) to triacylglycerol- Hydrolysis by diacylglycerol lipase | - Primarily acylation by DGAT to triacylglycerol- Hydrolysis by lipases to monoacylglycerol and free fatty acid |
Signaling Pathways
The differential ability of 1,2-dilinolein and this compound to activate PKC results in their involvement in distinct cellular pathways.
1,2-Dilinolein and the Protein Kinase C (PKC) Signaling Pathway
1,2-Dilinolein, upon its generation at the cell membrane, acts as a crucial second messenger to activate PKC. This initiates a cascade of downstream signaling events.
Metabolic Fate of this compound and 1,2-Dilinolein
Both isomers are substrates for enzymes involved in lipid metabolism, but their primary metabolic routes and efficiencies may differ. 1,3-diolein (B152344) serves as a substrate for diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the formation of triacylglycerols for storage.[1]
Experimental Protocols
Key Experiment: In Vitro Protein Kinase C (PKC) Activity Assay
This assay is fundamental to differentiating the biological activity of 1,2-dilinolein and this compound.
Objective: To quantify the activation of PKC by 1,2-dilinolein and to demonstrate the lack of activation by this compound.
Materials:
-
Purified PKC isoforms (e.g., from rat brain)
-
1,2-dilinolein and this compound stock solutions (in a suitable solvent like DMSO)
-
Phosphatidylserine (B164497) (PS) vesicles
-
ATP, [γ-³²P]ATP
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., 75 mM H₃PO₄)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and the test diacylglycerol (1,2-dilinolein or this compound) at various concentrations. A control with only phosphatidylserine should be included.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and the prepared lipid vesicles.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP to the reaction tube. Incubate at 30°C for a specified time (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Measure Phosphorylation: Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify Activity: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).
-
Plot the PKC activity as a function of the concentration of 1,2-dilinolein and this compound to determine the dose-response relationship.
References
A Comparative Analysis of 1,3-Dilinolein and Other Diglycerides for Researchers and Drug Development Professionals
An objective guide to the performance and properties of 1,3-Dilinolein in comparison to other diglycerides, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of this compound and other common diglycerides, focusing on their physicochemical properties and their roles in key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities and potential therapeutic applications of these lipid molecules.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of diglycerides are crucial for their handling, formulation, and biological activity. The following table summarizes key properties of this compound and other representative diglycerides.
| Property | This compound | 1,2-Dilinolein | 1,3-Diolein | 1,2-Diolein | 1,3-Dipalmitin |
| Molecular Formula | C₃₉H₆₈O₅ | C₃₉H₆₈O₅ | C₃₉H₇₂O₅ | C₃₉H₇₂O₅ | C₃₅H₆₈O₅ |
| Molecular Weight ( g/mol ) | 616.96 | 616.96 | 620.99 | 620.99 | 568.91 |
| Physical State at 20°C | Liquid | Liquid | Liquid | Liquid | Solid |
| Fatty Acid Composition | Two Linoleic Acids (18:2) | Two Linoleic Acids (18:2) | Two Oleic Acids (18:1) | Two Oleic Acids (18:1) | Two Palmitic Acids (16:0) |
| Degree of Unsaturation | Polyunsaturated | Polyunsaturated | Monounsaturated | Monounsaturated | Saturated |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol.[1] | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
Biological Activity: A Focus on PPAR and AMPK Signaling Pathways
Diglycerides, particularly those containing unsaturated fatty acids like linoleic acid, are known to be biologically active molecules that can modulate key cellular signaling pathways involved in metabolism and inflammation. This section explores the comparative effects of this compound and other diglycerides on the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) signaling pathways.
It is important to note that direct comparative studies on the effects of different intact diglyceride isomers on PPAR and AMPK activation are limited in the currently available scientific literature. Much of the understanding is extrapolated from studies on their constituent fatty acids.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.
-
This compound and PPAR Activation: Linoleic acid, the constituent fatty acid of this compound, is a known natural ligand for PPARs, particularly PPARα and PPARγ. Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ activation is a key regulator of adipogenesis (fat cell differentiation).
While direct quantitative data for this compound is scarce, studies on linoleic acid suggest that it can enhance the binding of PPAR-RXR heterodimers to Peroxisome Proliferator Response Elements (PPREs) on target genes.
-
Comparison with Other Diglycerides:
-
1,3-Diolein: Oleic acid, the constituent of 1,3-Diolein, is also a PPAR agonist, though its affinity and efficacy may differ from that of linoleic acid.
-
Saturated Diglycerides (e.g., 1,3-Dipalmitin): Saturated fatty acids like palmitic acid are generally considered to be weaker activators of PPARs compared to unsaturated fatty acids.
-
The following diagram illustrates the general mechanism of PPAR activation by fatty acids derived from diglycerides.
PPAR Signaling Pathway Activation by Diglyceride-derived Fatty Acids.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.
-
This compound and AMPK Activation: The fatty acid components of diglycerides can influence AMPK activity. Some studies suggest that unsaturated fatty acids like linoleic acid can lead to AMPK activation, which in turn can stimulate glucose uptake and fatty acid oxidation.
-
Comparison with Other Diglycerides: The comparative effects of different diglycerides on AMPK activation are not well-documented. However, the degree of unsaturation and the specific fatty acid composition are likely to be key determinants.
The following diagram illustrates a potential workflow for assessing the effect of different diglycerides on AMPK phosphorylation.
Workflow for AMPK Phosphorylation Assay.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative analysis of diglycerides.
Adipocyte Differentiation Assay using 3T3-L1 Cells
This protocol is used to assess the potential of different diglycerides to influence the differentiation of pre-adipocytes into mature adipocytes, a process largely regulated by PPARγ.
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10⁴ cells/well and grow to confluence.
-
Two days post-confluence (Day 0), initiate differentiation.
-
-
Differentiation Induction:
-
On Day 0, replace the growth medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin) containing the test diglycerides (e.g., this compound, 1,2-Dilinolein, etc.) at desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) containing the respective test diglycerides.
-
From Day 4 onwards, replace the medium every two days with fresh DMEM containing 10% FBS and the test diglycerides.
-
-
Assessment of Adipogenesis (Day 8-10):
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
-
Quantitative Analysis:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm using a spectrophotometer to quantify lipid accumulation.
-
-
PPARγ Activation Reporter Assay
This assay measures the ability of a compound to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPRE driving the expression of a luciferase gene. A transfection control plasmid (e.g., expressing β-galactosidase) should also be included.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test diglycerides (e.g., this compound, 1,3-Diolein) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.
-
Compare the fold induction of luciferase activity by the test compounds to the vehicle control.
-
AMPK Phosphorylation Assay by Western Blot
This protocol is used to determine the effect of diglycerides on the activation of AMPK by measuring the phosphorylation of its catalytic subunit.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) to the desired confluence.
-
Treat the cells with different diglycerides for a specified time course (e.g., 30 minutes to 2 hours). Include a positive control for AMPK activation (e.g., AICAR).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
-
Conclusion
This guide provides a comparative overview of this compound and other diglycerides, focusing on their physicochemical properties and their potential roles in modulating the PPAR and AMPK signaling pathways. While direct comparative data on the biological activities of different diglyceride isomers is an area requiring further research, the information presented here, based on the known activities of their constituent fatty acids, offers a valuable resource for researchers and drug development professionals. The detailed experimental protocols provided will facilitate further investigation into the specific effects of these compounds. As our understanding of the nuanced biological roles of different lipid species grows, so too will the potential for harnessing their therapeutic potential.
References
A Comparative Guide to the Quantification of 1,3-Dilinolein: Accuracy and Precision of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1,3-Dilinolein, a key diacylglycerol, is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the performance of each method, offering a clear summary of their accuracy and precision, detailed experimental protocols, and visual representations of relevant biological pathways and analytical workflows.
Method Performance Comparison
The selection of an optimal analytical method for this compound quantification hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-ELSD, LC-MS/MS, and GC-MS, compiled from various studies. It is important to note that some data may be representative of similar lipid species due to the limited availability of direct comparative studies on this compound.
| Performance Characteristic | HPLC-ELSD | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.995[1] | > 0.998[1] | ≥ 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL (for this compound by RP-HPLC-UV)[2] | 0.1 - 10 ng/mL[1] | ~0.001% (for diglycerides)[3] |
| Limit of Quantification (LOQ) | 0.7 µg/mL (for this compound by RP-HPLC-UV)[2] | 0.5 - 50 ng/mL[1] | ~0.006% (for diglycerides)[3] |
| Accuracy (% Recovery) | 90 - 110%[1] | 95 - 105%[1] | 94 - 101% (for spiked diglycerides)[3] |
| Precision (%RSD - Repeatability) | < 5%[1] | < 10%[1] | ≤ 12.03% |
| Precision (%RSD - Intermediate) | < 10%[1] | < 15%[1] | ≤ 11.34% |
| Specificity/Selectivity | Moderate[1] | High[1] | High |
| Throughput | High | Medium | Medium |
| Derivatization Required | No | No | Yes (typically silylation)[4][5] |
| Matrix Effect | Low | High | Medium |
| Cost | Low | High | Medium |
Biological Pathway: Diacylglycerol Metabolism
This compound is a diacylglycerol (DAG), a class of lipids that play crucial roles as second messengers in cellular signaling and as intermediates in lipid metabolism. The diagram below illustrates the central position of DAG in the synthesis and breakdown of triacylglycerols (TAGs).
References
Navigating the Analytical Landscape: A Comparative Guide to 1,3-Dilinolein Quantification in HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as 1,3-Dilinolein is paramount for product development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for such analyses. This guide provides a comparative overview of different HPLC-based methodologies for the determination of this compound, focusing on linearity and range of detection. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of HPLC Detection Methods
The choice of detector is a critical determinant of an HPLC method's performance. Here, we compare the linearity and detection limits of commonly employed detectors for this compound analysis.
| Method | Detector | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Reversed-Phase HPLC | UV (205 nm) | > 0.99 (over three orders of magnitude)[1] | 0.2 µg/mL[1] | 0.7 µg/mL[1] |
| Normal-Phase HPLC | Evaporative Light Scattering Detector (ELSD) | > 0.995[2] | 0.02 - 0.2 µg/mL[2] | 0.04 - 0.7 µg/mL[2] |
| Normal-Phase HPLC | Charged Aerosol Detector (CAD) | > 0.999 (for acylglycerols)[3] | ~1 ng per injection (for triacylglycerols)[4] | Not explicitly stated |
| Liquid Chromatography | Tandem Mass Spectrometry (LC-MS/MS) | > 0.998[2] | 0.1 - 10 ng/mL[2] | 0.5 - 50 ng/mL[2] |
| Silver-Ion HPLC | Evaporative Light Scattering Detector (ELSD) | 0.9988 (for a similar triglyceride)[5] | Not explicitly stated | Not explicitly stated |
Note: The data presented for HPLC-ELSD and LC-MS/MS are based on general triglyceride analysis and provide an expected performance range.[2]
Experimental Workflows and Method Selection
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following diagrams illustrate a typical experimental workflow for HPLC analysis and a decision-making process for detector selection.
Caption: A generalized experimental workflow for the HPLC analysis of this compound.
Caption: Decision tree for selecting an appropriate HPLC detector for this compound analysis.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols should be optimized for specific laboratory conditions and sample matrices.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in relatively clean sample matrices where the analyte possesses a chromophore absorbing at low UV wavelengths.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., acetonitrile (B52724) or isopropanol). Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of the this compound standard and inject them in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²). A linearity over three orders of magnitude has been reported.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels. Calculate the percentage recovery.
-
Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method offers universal detection for non-volatile compounds and is suitable for analytes lacking a strong UV chromophore.
-
Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is recommended to isolate the lipid fraction.[2] For standards or cleaner samples, dissolve in a suitable organic solvent like isopropanol (B130326) or hexane. Filter the solution through a 0.22 µm PTFE syringe filter before injection.[2]
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Validation Parameters:
-
Linearity: A linear range for diacylglycerols has been observed between 0.8–2.5 µg.[6] A calibration curve should be constructed by plotting the logarithm of the peak area against the logarithm of the concentration. A coefficient of determination (R²) greater than 0.995 is typically achieved for triglycerides.[2]
-
Method 3: HPLC with Charged Aerosol Detection (HPLC-CAD)
Similar to ELSD, CAD is a universal detector that provides a response proportional to the mass of the analyte.
-
Sample Preparation: Dilute the sample directly in a suitable solvent. For biodiesel samples, dilution in 2,2,4-trimethylpentane (B7799088) (TMP) with a small percentage of isopropanol is effective.[3]
-
Chromatographic Conditions:
-
HPLC System: A normal-phase HPLC system with a CAD.
-
Column: Cyanopropyl column (e.g., 3 µm, 4.0 x 150 mm).[3]
-
Mobile Phase: A gradient of solvents such as 2,2,4-trimethylpentane, methyl-tert-butyl ether, and methanol (B129727) with acetic acid.[3]
-
Flow Rate: 1.0–1.2 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2–10 µL.[3]
-
-
CAD Conditions:
-
Validation Parameters:
-
Linearity: High correlation coefficients (r² > 0.999) have been reported for acylglycerols over a range of 39–2,500 ng on column.[3]
-
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The optimal method will depend on the specific requirements of the analysis, and thorough validation is essential to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of 1,3-Dilinolein Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and consistent quantification of 1,3-dilinolein, a significant diacylglycerol in various fields, is paramount for reliable research and development. When analytical methods are transferred between laboratories or diverse techniques are employed, a thorough cross-validation is critical to ensure data comparability and integrity. This guide provides a comprehensive comparison of common analytical techniques for this compound analysis, supported by experimental data and detailed protocols to aid in the selection and validation process.
Comparative Analysis of Analytical Methods
The primary analytical approaches for this compound involve High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Performance Characteristics of Analytical Methods for Diacylglycerol Analysis
| Parameter | HPLC-CAD | HPLC-RID | HPLC-UV | HPLC-MS/MS | GC-FID |
| Principle | Separation based on polarity, detection via charged aerosol. | Separation based on polarity, detection via refractive index changes. | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Separation of fatty acid methyl esters based on volatility. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.998[1] | > 0.99 |
| Limit of Detection (LOD) | 0.2 µg/mL[2] | Typically in the µg/mL range | 0.2 µg/mL[2] | 0.1 - 10 ng/mL[1] | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | 0.7 µg/mL[2] | Typically in the µg/mL range | 0.7 µg/mL[2] | 0.5 - 50 ng/mL[1] | Typically in the ng/mL range |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 90 - 110% | 95 - 105%[1] | 95 - 105% |
| Precision (RSD%) | < 10% | < 10% | < 10% | < 15%[1] | < 10% |
| Specificity/Selectivity | Moderate | Low | Moderate | High[1] | High |
| Derivatization Required | No[3] | No | No | No | Yes (for glycerides) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the direct analysis of this compound without derivatization.[3]
-
Instrumentation: HPLC system equipped with a cyanopropyl column and a charged aerosol detector.[3]
-
Sample Preparation: Dissolve samples and standards in a mixture of 5% (v/v) isopropanol (B130326) in 2,2,4-trimethylpentane (B7799088) (TMP).[3]
-
Chromatographic Conditions: [3]
-
Column: Cyanopropyl, 3 µm, 4.0 x 150 mm.
-
Column Temperature: 40 °C.
-
Mobile Phase: A gradient of 2,2,4-trimethylpentane, methyl-tert-butyl ether/acetic acid, and 2,2,4-trimethylpentane/n-butyl acetate/methanol/acetic acid.
-
Flow Rate: 1.0–1.2 mL/min.
-
Injection Volume: 2–10 µL.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is applicable for the quantification of long-chain lipids like this compound.[3]
-
Instrumentation: HPLC system coupled to a differential refractometric detector.[3]
-
Sample Preparation: Prepare samples containing long-chain lipids for analysis.[3]
-
Chromatographic Conditions: [3]
-
Column: C18 column, 4.6 x 75 mm, 3.5 µm.
-
Mobile Phase: Isocratic mixture of acetonitrile/methanol/THF (40:40:20 v/v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 40 μL.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector set at 205 nm.[2]
-
Sample Preparation: Dissolve samples in a suitable organic solvent.
-
Chromatographic Conditions: [2]
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.1 mL/min.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]
-
Sample Preparation (Lipid Extraction): [4]
-
To a 100 µL sample, add an internal standard.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex.
-
Add 250 µL of water to induce phase separation and vortex.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the upper organic layer.
-
Evaporate the solvent and reconstitute the extract in the initial mobile phase.
-
-
Chromatographic Conditions: [4]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to separate the analytes.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Reliable for determining diacylglycerol ratios, crucial for assessing oil freshness.[5]
-
Instrumentation: Gas chromatograph with a flame ionization detector and a specialized column for glyceride analysis (e.g., Rxi-65TG).[5]
-
Sample Preparation: Samples are often derivatized to form fatty acid methyl esters (FAMEs) for volatility. However, modern columns may allow for the detection of underivatized diacylglycerols.[5]
-
GC Conditions:
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program suitable for separating diacylglycerols.
-
Inter-Laboratory Cross-Validation Workflow
A well-structured cross-validation study is essential to ensure that different laboratories can produce comparable results.
Caption: A generalized workflow for conducting an inter-laboratory cross-validation study.
Signaling Pathway for Method Selection
The choice of an analytical method is a critical decision driven by several factors.
References
The Efficacy of 1,3-Dilinolein: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 1,3-Dilinolein's efficacy in nutritional and topical applications. Drawing on available experimental data, this document aims to inform researchers, scientists, and drug development professionals on the performance of this compound against other lipid alternatives.
Section 1: Nutritional Applications - Enhanced Bioavailability through Efficient Digestion
This compound, a structured diacylglycerol, offers significant advantages in nutritional applications, primarily due to its efficient digestion and absorption. In vitro studies comparing 1,3-diacylglycerols (DAGs) with conventional triacylglycerols (TAGs) demonstrate a more rapid and complete hydrolysis of DAGs, leading to enhanced bioavailability of fatty acids.
Comparative In Vitro Digestion Data
The following table summarizes the key findings from in vitro digestion studies comparing 1,3-diolein (B152344) (a structurally similar 1,3-diacylglycerol) with triolein. While direct data for this compound is limited, the behavior of 1,3-diolein provides a strong indication of its expected digestive fate.
| Lipid Substrate | Rate of Hydrolysis | Extent of Hydrolysis (after 120 min) | Primary Digestion Products | Key Finding |
| 1,3-Diolein (proxy for this compound) | Faster than Triolein | ~92-95% | 2-monoacylglycerol (2-MAG), Free Fatty Acids | More rapid and complete release of fatty acids. |
| Triolein (Triacylglycerol) | Slower than 1,3-Diolein | Lower than 1,3-Diolein | 2-monoacylglycerol (2-MAG), Free Fatty Acids | Slower and less complete fatty acid release. |
Note: The data for 1,3-Diolein is extrapolated from studies on similar 1,3-diacylglycerols.
Experimental Protocol: In Vitro Lipid Digestion
The following protocol is a standardized method for assessing the in vitro digestion of lipids, simulating the conditions of the human gastrointestinal tract.
Section 2: Topical & Transdermal Applications - A Potential Penetration Enhancer
The application of this compound in topical and transdermal formulations is an emerging area of interest. Its lipophilic nature and the presence of linoleic acid moieties suggest its potential as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin barrier. While direct comparative studies on this compound are scarce, the known effects of its components—diacylglycerols and linoleic acid—provide valuable insights.
Comparative Efficacy of Lipid-Based Penetration Enhancers
The following table provides a qualitative comparison of this compound with other common lipid-based penetration enhancers, based on the properties of its constituent parts.
| Penetration Enhancer | Proposed Mechanism of Action | Potential Efficacy for Hydrophobic Drugs |
| This compound (inferred) | Fluidization of stratum corneum lipids; potential activation of signaling pathways (e.g., PKC). | High |
| Oleic Acid | Disruption of the ordered structure of stratum corneum lipids. | High |
| Glyceryl Monostearate | Forms a lipid matrix that can control drug release; may have some fluidizing effect. | Moderate to High |
| Ceramides & Fatty Acids | Integration into the stratum corneum lipid lamellae, potentially creating more permeable domains. | High |
Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
The Franz diffusion cell assay is a standard method to evaluate the in vitro permeation of APIs through the skin.
Potential Signaling Pathways in Skin
Diacylglycerols, including this compound, are known to be second messengers in various cellular signaling pathways. In keratinocytes, a key cell type in the epidermis, diacylglycerols can activate Protein Kinase C (PKC). The linoleic acid component of this compound can also influence signaling pathways related to inflammation and cell proliferation.
Conclusion
This compound demonstrates significant potential in both nutritional and topical applications. Its efficient in vitro digestion suggests superior bioavailability for nutritional formulations. In topical applications, while direct comparative data is still emerging, the known properties of diacylglycerols and linoleic acid indicate that this compound is a promising candidate as a penetration enhancer. Further research is warranted to fully elucidate its efficacy and mechanisms of action in comparison to a wider range of lipid excipients.
Isomer-Specific Effects of Dilinolein on Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of dilinolein, a diacylglycerol (DAG), plays a critical role in determining its biological activity within cell cultures. This guide provides a comprehensive comparison of the known effects of two primary isomers: 1,2-dilinolein and 1,3-dilinolein. While direct comparative studies on various cell lines are limited, this document synthesizes available data to highlight their distinct mechanisms of action and functional consequences.
Core Functional Differences: Signaling vs. Metabolism
The most profound distinction between 1,2- and this compound lies in their engagement with cellular signaling pathways, particularly the activation of Protein Kinase C (PKC).
-
1,2-Dilinolein (sn-1,2-dilinoleoylglycerol): The Signaling Mediator As a member of the sn-1,2-diacylglycerol family, 1,2-dilinolein is a potent second messenger.[1] Generated at the cell membrane, its primary role is to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation initiates a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1]
-
This compound (1,3-dilinoleoylglycerol): A Metabolic Intermediate with Context-Dependent Cytotoxicity In contrast, this compound is not considered a physiological activator of PKC.[1] It primarily serves as an intermediate in the synthesis and catabolism of triacylglycerols.[1] However, research has demonstrated that this compound can exert significant biological effects, notably selective cytotoxicity in certain cancer cell lines, through mechanisms independent of PKC activation.
Comparative Data on Cellular Effects
The following table summarizes the known effects of 1,2- and this compound isomers on cell cultures, drawing from direct studies and the established roles of their respective diacylglycerol classes.
| Parameter | 1,2-Dilinolein (sn-1,2-dilinoleoylglycerol) | This compound (1,3-dilinoleoylglycerol) | Alternative Lipid Molecule: Phorbol 12-Myristate 13-Acetate (PMA) |
| Primary Mechanism | Activation of Protein Kinase C (PKC)[1] | Induction of lipid peroxidation[2] | Potent and sustained activation of PKC |
| Cell Viability | Effects are cell-type and concentration-dependent, can promote or inhibit proliferation. | Selective cytotoxicity towards virally transformed cells.[2] | Generally leads to cell cycle arrest and apoptosis at higher concentrations. |
| Apoptosis | Can induce or inhibit apoptosis depending on the PKC isoform activated and cellular context. | Induces cell death, likely through membrane damage from lipid peroxidation.[2] | Potent inducer of apoptosis. |
| Signaling Pathways | Primarily PKC and its downstream targets (e.g., MAPK/ERK pathway). | Lipoxygenase (LOX) pathway is implicated in its cytotoxic effects.[2] | PKC and its extensive downstream signaling network. |
Signaling Pathways and Mechanisms of Action
The differential effects of dilinolein isomers stem from their distinct interactions with cellular machinery.
1,2-Dilinolein: The Canonical PKC Activator
The signaling cascade initiated by 1,2-dilinolein is a cornerstone of cellular signal transduction.
Figure 1: 1,2-Dilinolein signaling pathway.
This compound: Induction of Lipid Peroxidation
The cytotoxic effect of this compound in transformed cells is linked to the generation of reactive oxygen species and subsequent membrane damage.
Figure 2: this compound cytotoxic mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of dilinolein isomers.
Materials:
-
Cells of interest
-
Complete culture medium
-
1,2- or this compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the dilinolein isomer or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Protein Kinase C (PKC) Activation Assay (In Vitro)
This assay measures the ability of dilinolein isomers to activate PKC.
Materials:
-
Purified PKC isoforms
-
PKC substrate (e.g., myelin basic protein)
-
1,2- or this compound
-
Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation: Prepare lipid vesicles containing PS and the dilinolein isomer.
-
Kinase Reaction: In a reaction tube, combine the kinase reaction buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination: Stop the reaction by spotting an aliquot onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter to determine the extent of substrate phosphorylation.
Protocol 3: Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct.
Materials:
-
Treated cells
-
Lysis buffer
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
MDA standard
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Lysis: Harvest and lyse the treated cells.
-
Reaction: Add TCA to the cell lysate to precipitate proteins, then add TBA reagent to the supernatant.
-
Incubation: Heat the mixture at 95-100°C for a specified time to allow the reaction between MDA and TBA to occur.
-
Measurement: After cooling, measure the absorbance or fluorescence of the resulting pink-colored product.
-
Quantification: Determine the concentration of MDA in the samples by comparing the readings to a standard curve generated with known concentrations of MDA.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for a comprehensive comparison of dilinolein isomers.
Figure 3: Workflow for comparing dilinolein isomers.
Conclusion
The available evidence strongly indicates that 1,2-dilinolein and this compound exert distinct biological effects on cell cultures due to their different molecular structures. While 1,2-dilinolein acts as a canonical signaling molecule through the activation of PKC, this compound can induce cytotoxicity in specific cell types via lipid peroxidation. This comparative guide provides a framework for researchers to design and interpret experiments aimed at elucidating the nuanced roles of these lipid isomers in cellular physiology and pathology. Further direct comparative studies are warranted to expand our understanding of their isomer-specific effects across a broader range of cell types and biological contexts.
References
Benchmarking 1,3-Dilinolein: A Comparative Guide for Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug development, the accuracy and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive benchmark of 1,3-dilinolein as a standard against other common lipid classes, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an unsaturated diacylglycerol (DAG) composed of a glycerol (B35011) backbone with linoleic acid (18:2) attached at the sn-1 and sn-3 positions.[1][2] Its well-defined structure and chemical properties make it a candidate for use as an analytical standard in lipid research.[1][2]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a standard is essential for its proper handling and application.
| Property | This compound |
| Synonyms | 1,3-Glyceryl dilinoleate, DG(18:2/0:0/18:2) |
| Molecular Formula | C39H68O5[3][4] |
| Molecular Weight | 616.96 g/mol [4] |
| Purity | Typically ≥95% to >99%[1][4] |
| Appearance | Colorless to light yellow oil/solid[5] |
| Storage | Recommended at -20°C for long-term stability[1][6] |
| Stability | Stable for ≥ 1 year when stored correctly[1] |
Performance in Analytical Methods
The utility of a standard is ultimately determined by its performance in various analytical techniques. This section compares key analytical parameters of this compound with other lipid standards.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common technique for separating diacylglycerol isomers.[7]
| Parameter | This compound | Other Diacylglycerols |
| Elution Order | Elutes earlier than its 1,2-isomer and more saturated DAGs[7] | Elution order is dependent on fatty acid chain length and degree of unsaturation[7] |
| Limit of Detection (LOD) | 0.2 µg/mL[7] | Varies, e.g., 1,2-dioleoyl-sn-glycerol: 0.6 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.7 µg/mL[7] | Varies, e.g., 1,2-dioleoyl-sn-glycerol: 1.9 µg/mL[7] |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for lipid identification and quantification. The choice of internal standard is critical for accurate quantification.
| Feature | This compound as an Internal Standard | Ideal Internal Standard Characteristics |
| Correction for Sample Loss | Can account for loss during extraction and sample preparation. | Added at the beginning of the workflow to account for losses throughout the process.[8] |
| Compensation for Matrix Effects | Co-elution with analytes of similar structure can help compensate for ion suppression or enhancement. | Should ideally co-elute with the analyte to experience the same matrix effects.[8] |
| Structural Similarity | Similar enough to other DAGs to mimic their behavior during extraction and ionization. | Structurally similar to the analyte of interest.[8] |
| Mass Difference | Its unique mass allows for differentiation from endogenous lipids. | Typically a stable isotope-labeled version of the analyte.[8] |
Experimental Protocols
Preparation of this compound Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in calibration curves and as a spiking solution.
Materials:
-
This compound (high purity)
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Analytical balance
-
Class A volumetric flasks
-
Glass vials with PTFE-lined caps
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) into a tared glass vial.
-
Add a small volume of the chosen solvent to dissolve the lipid completely. Gentle vortexing or brief sonication can be used to aid dissolution.
-
Quantitatively transfer the dissolved standard to a Class A volumetric flask of the desired volume (e.g., 10 mL for a 1 mg/mL solution).
-
Rinse the weighing vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure complete transfer.
-
Bring the solution to the final volume with the solvent.
-
Aliquot the stock solution into amber glass vials.
-
Flush the headspace of each vial with an inert gas before sealing.
-
Store the stock solution at -20°C.
Lipid Extraction from Biological Samples (Modified Folch Method)
Objective: To extract total lipids, including diacylglycerols, from a biological matrix.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard working solution
-
Chloroform:methanol (2:1, v/v)
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To a glass centrifuge tube, add a known volume of the biological sample.
-
Add a precise volume of the this compound internal standard working solution.
-
Add 20 volumes of the chloroform:methanol (2:1, v/v) mixture relative to the sample volume.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 15-20 minutes.
-
Add 0.25 volumes of the 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., isopropanol:acetonitrile:water for LC-MS).
Visualizations
Diacylglycerol Signaling Pathway
Diacylglycerols are crucial second messengers in various cellular signaling cascades. One of the most prominent is the activation of Protein Kinase C (PKC).
Experimental Workflow for Lipid Quantification
The following diagram outlines a typical workflow for the quantitative analysis of lipids using an internal standard like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. This compound CAS#: 15818-46-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,3-Dilinolein: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for 1,3-Dilinolein, tailored for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow established laboratory protocols for chemical waste disposal to maintain a safe working environment and comply with regulations. Improper disposal can lead to unforeseen chemical reactions and environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, consult the Safety Data Sheet (SDS) for detailed information on its properties and any potential hazards. In case of accidental spills, take immediate action to contain and clean the affected area.
-
Spill Containment: Cover drains to prevent entry into the sewer system.
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1] Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to both national and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams to avoid potential reactions.
-
Segregate it as non-hazardous chemical waste, unless it has been mixed with hazardous substances.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection.[2][3]
-
The container must be clearly labeled with the words "Hazardous Waste" (a general requirement for laboratory chemical waste) and a description of the contents, such as "this compound waste".[4] While this compound itself may not be hazardous, this labeling practice is a standard for chemical waste in a laboratory setting to ensure proper handling by waste management personnel.
-
-
Waste Accumulation and Storage:
-
Disposal Arrangement:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the chemical waste.
-
Follow your institution's specific procedures for waste pickup requests.
-
Regulatory Framework
In the United States, the management of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][4] Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA regulations, which are designed to be more suitable for a research environment.[5][6]
| Regulatory Aspect | Requirement | Reference |
| Waste Determination | Must be performed by trained professionals. | [5] |
| Container Labeling | Must be labeled with "Hazardous Waste" and a description of the contents. | [4] |
| Storage Time Limit | Varies by generator status; up to 90 days for Large Quantity Generators. | [6] |
| Container Integrity | Must be in good condition, compatible with the waste, and kept closed. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for Handling 1,3-Dilinolein
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 1,3-Dilinolein, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
While some sources indicate that this compound is not classified as a hazardous substance, it is best practice to handle it with a comprehensive suite of personal protective equipment to minimize exposure risks. The liquid may degrease the skin, potentially leading to non-allergic contact dermatitis[1].
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. Essential for protecting eyes from potential splashes[2]. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | Laboratory Coat | A standard lab coat is required for all handling procedures. |
| Chemical-Resistant Apron or Suit | For larger quantities or situations with a high potential for splashing, a chemical-resistant apron or suit should be worn over the lab coat. | |
| Respiratory Protection | Not Generally Required | Under normal handling conditions in a well-ventilated area, respiratory protection is not typically necessary[2]. |
| Respirator | If aerosols or mists are generated, or if working in an inadequately ventilated space, a respirator may be required. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks and ensuring a safe laboratory environment.
1. Preparation and Area Setup:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.
-
Clear the workspace of any unnecessary equipment or materials to prevent clutter and potential hazards.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Handling this compound:
-
Before handling, carefully inspect the container for any signs of damage or leaks.
-
When transferring the substance, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Keep the container tightly sealed when not in use to prevent contamination and potential spills.
3. In Case of a Spill:
-
For minor spills, absorb the material with an inert absorbent like sand or vermiculite. Collect the contaminated material into a clearly labeled, sealed container for proper disposal.
-
For major spills, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. The container should be sealed and clearly labeled. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected in a designated, sealed waste container and disposed of as chemical waste. |
| Empty Containers | Empty containers should be rinsed with an appropriate solvent (if permissible by your institution's waste management plan), and the rinsate collected as chemical waste. The cleaned container can then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving the handling of this compound, with integrated safety checkpoints.
Caption: Experimental workflow for handling this compound with safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
